[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Description
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHKMQOVBJACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381832 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-38-3 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pharmacological Mechanics of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol: A Technical Whitepaper on In Vitro Mechanisms and Fragment-Based Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifiers: CAS 175204-38-3 | Compound Fr13792
Executive Summary
In modern drug discovery, specific chemical moieties are recognized as "privileged scaffolds"—structural fragments that consistently engage biological targets with high affinity and predictable pharmacology. [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is one such critical building block. While rarely administered as a standalone therapeutic, this fragment (commercially identified as Compound Fr13792) serves as a foundational pharmacophore in fragment-based drug discovery (FBDD) ([1]).
Its in vitro mechanism of action is defined by its remarkable 3D topology. When integrated into larger ligands, this scaffold drives biological activity across two highly distinct target classes: Penicillin-Binding Proteins (PBPs) (conferring beta-lactamase resistance) and Nuclear Receptors (acting as a potent hydrophobic anchor in Farnesoid X Receptor agonism). This whitepaper deconstructs the structural causality, quantitative binding dynamics, and self-validating in vitro protocols used to evaluate this scaffold.
Section 1: Structural Pharmacology & Causality of the Scaffold
The biological utility of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is entirely dictated by its unique steric and electronic properties. To understand its in vitro mechanism, we must deconstruct the molecule into its three functional zones:
-
The Isoxazole Core: Acts as a bioisosteric hydrogen-bond acceptor. Its aromatic nature allows for π−π stacking, while the heteroatoms provide critical dipole interactions within target binding pockets.
-
The 2,6-Dichlorophenyl Ring (The Causal Driver): The presence of two bulky chlorine atoms at the ortho positions (2 and 6) creates a severe steric clash with the adjacent isoxazole ring. This forces the phenyl ring to adopt an orthogonal (perpendicular) conformation relative to the isoxazole plane. This rigid, 3D propeller-like shape is the primary driver of its target specificity.
-
The Hydroxymethyl Group (-CH₂OH): Located at position 4, this group serves as the primary synthetic handle for molecular splicing and extension ([2]), while also acting as a hydrogen bond donor/acceptor during isolated fragment screening.
Section 2: Mechanism 1 - Steric Shielding in Antibacterial Targeting
When oxidized to a carboxylic acid and coupled to a beta-lactam ring, this exact scaffold forms the side chain of the antibiotic Dicloxacillin . The in vitro mechanism of action here is a masterclass in steric engineering.
The orthogonal 2,6-dichlorophenyl ring acts as a physical shield. Beta-lactamase enzymes, which typically hydrolyze penicillin derivatives, are highly intolerant of side-chain steric hindrance ([3]). The perpendicular orientation of the dichlorophenyl group physically blocks the beta-lactamase from accessing the core pharmacophore. However, the active sites of Penicillin-Binding Proteins (PBPs) are structurally distinct and can accommodate this bulky side chain, allowing the drug to successfully inhibit peptidoglycan crosslinking and induce bacterial cell lysis ([3]).
Fig 1: Conformational logic of the 2,6-dichlorophenyl isoxazole scaffold in target binding.
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for PBP Target Engagement
-
Objective: Assess the ability of the scaffold to bind PBPs while resisting Beta-Lactamase degradation.
-
Step 1: Probe Preparation. Utilize a fluorescently labeled beta-lactam probe (e.g., Bocillin FL) at 5 nM.
-
Step 2: Enzyme Incubation. Incubate purified PBP2a (50 nM) with varying concentrations of the fragment/ligand (0.1 μM to 100 μM) for 30 minutes at 37°C.
-
Causality & Self-Validation: Pre-incubation is required because the steric bulk of the 2,6-dichlorophenyl group slows the association rate ( kon ). Allowing the fragment to pre-equilibrate prevents the highly reactive Bocillin FL from outcompeting the fragment purely based on kinetics, ensuring the assay measures true thermodynamic affinity ( Kd ).
-
-
Step 3: Probe Competition. Add Bocillin FL and incubate for an additional 15 minutes.
-
Step 4: Polarization Reading. Measure fluorescence polarization (mP) using parallel and perpendicular polarized light.
-
Causality: As the unlabeled fragment displaces the bulky Bocillin FL from the PBP active site, the released probe tumbles rapidly in solution, causing a measurable drop in polarization (mP). This inverse relationship self-validates the specific displacement of the probe by the target scaffold.
-
Section 3: Mechanism 2 - Nuclear Receptor (FXR) Activation
Beyond antibacterial applications, this scaffold is a highly potent pharmacophore for the Farnesoid X Receptor (FXR) . It forms the structural core of prototypical non-steroidal FXR agonists, such as GW4064 (which utilizes a nearly identical 5-isopropyl variant) ([4]).
In vitro, the mechanism of action relies on the fragment's intense lipophilicity. The 2,6-dichlorophenyl-isoxazole moiety acts as a hydrophobic anchor, plunging deep into the lipophilic cavity of the FXR Ligand Binding Domain (LBD). This binding event thermodynamically stabilizes the Activation Function 2 (AF-2) helix in an "active" conformation. Once stabilized, the AF-2 helix exposes a binding interface that recruits transcriptional co-activators like SRC-1, initiating downstream gene transcription.
Fig 2: In vitro mechanism of FXR activation via isoxazole-driven AF-2 helix stabilization.
Protocol 2: TR-FRET FXR Co-Activator Recruitment Assay
-
Objective: Validate the direct binding and functional agonism of the fragment to the FXR LBD.
-
Step 1: Reagent Preparation. Prepare GST-tagged FXR-LBD (2 nM), Terbium-labeled anti-GST antibody (donor, 1 nM), and fluorescein-labeled SRC-1 peptide (acceptor, 100 nM) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Causality & Self-Validation: The use of Terbium (Tb) as a donor is a deliberate choice. Tb has a long emission half-life (milliseconds), allowing for time-delayed reading (e.g., 100 µs delay). This completely eliminates short-lived background autofluorescence from the highly aromatic 2,6-dichlorophenyl fragment, ensuring the detected signal is exclusively from true binding events.
-
-
Step 2: Compound Titration. Perform a 12-point serial dilution of the fragment starting from 500 μM down to 2.5 nM in 100% DMSO, then dilute 1:50 in assay buffer.
-
Causality: Maintaining a final DMSO concentration of exactly 2% across all wells is critical. The scaffold is highly lipophilic; lower DMSO concentrations risk compound precipitation, while >2% DMSO can denature the FXR-LBD, leading to false negatives.
-
-
Step 3: Incubation. Incubate the 384-well plate in the dark at room temperature for 60 minutes.
-
Causality: This allows the system to reach thermodynamic equilibrium, ensuring that the stabilization of the AF-2 helix by the fragment has fully translated into SRC-1 peptide recruitment.
-
-
Step 4: Detection & Analysis. Excite at 340 nm and read emission at 495 nm (Tb) and 520 nm (Fluorescein). Calculate the 520/495 ratio. A dose-dependent increase in the ratio validates functional agonism.
Section 4: Quantitative Data & Fragment Affinity
The table below summarizes the typical in vitro pharmacological parameters of the[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol scaffold when tested as an isolated fragment versus when integrated into a mature ligand.
| Target Class | Assay Type | Typical Affinity (IC₅₀/EC₅₀) | Key Thermodynamic Driver |
| Penicillin-Binding Proteins (PBPs) | Fluorescence Polarization | 0.5 - 2.0 μM (as intact ligand) | Steric exclusion of water / H-bonding |
| Beta-Lactamase (Resistance) | Nitrocefin Hydrolysis Assay | >100 μM (No binding/hydrolysis) | Orthogonal steric clash |
| Farnesoid X Receptor (FXR) | TR-FRET Co-activator Assay | 15 - 90 nM (as optimized ligand) | Hydrophobic packing ( Δ S > 0) |
| Fragment (Isolated Scaffold) | Surface Plasmon Resonance | 100 - 500 μM | Low-affinity hydrophobic anchoring |
References
-
TargetMol. "Compound Fr13792 相关产品" (CAS 175204-38-3). Available at:[Link][1]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "GW4064 | Ligand page". Available at:[Link][4]
-
Bionity. "Dicloxacillin - Mode of action and Medicinal chemistry". Available at:[Link][3]
Sources
Preliminary Toxicity Screening of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol: A Mechanistic and Methodological Guide
Executive Summary & Chemotype Rationale[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS: 175204-38-3) is a highly functionalized isoxazole derivative. While the isoxazole scaffold is a privileged structure in medicinal chemistry—found in beta-lactamase-resistant antibiotics (e.g., dicloxacillin) and COX-2 inhibitors—this specific chemotype harbors structural alerts that necessitate rigorous, early-stage toxicological de-risking.
As a Senior Application Scientist, I approach this screening not as a checklist, but as a hypothesis-driven investigation into the molecule's structural liabilities:
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The Hydroxymethyl Group (-CH₂OH): Located at position 4, this primary alcohol is highly susceptible to rapid oxidation by cytosolic Alcohol Dehydrogenases (ADH) and hepatic CYP450s, potentially yielding a reactive aldehyde intermediate capable of protein cross-linking or glutathione (GSH) depletion.
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The Isoxazole Ring: Susceptible to reductive cleavage or epoxidation, which can induce oxidative stress.
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The 2,6-Dichlorophenyl Moiety: This bulky, lipophilic, and electron-withdrawing group increases the likelihood of off-target lipophilic binding, particularly to the hERG potassium channel, raising cardiovascular safety concerns.
This guide outlines a self-validating, three-tiered preliminary toxicity screening workflow designed to bridge the gap between in vitro hazard identification and in vivo predictive safety.
Tier 1: In Vitro Hepatotoxicity & Bioactivation Assessment
Mechanistic Causality
The liver is the primary site of xenobiotic metabolism. We prioritize Primary Human Hepatocytes (PHHs) over immortalized cell lines (e.g., HepG2). HepG2 cells lack physiological levels of Phase I/II metabolizing enzymes, leading to dangerous false negatives for bioactivated toxicants[1]. Because our compound requires metabolic activation (oxidation of the alcohol or ring epoxidation) to exert its full toxic potential, the assay must utilize metabolically competent PHHs.
Mechanistic pathway of isoxazole-induced hepatotoxicity via bioactivation.
Self-Validating Protocol: PHH ATP-Depletion Assay
This protocol utilizes intracellular ATP quantification as a proxy for mitochondrial viability. The system is self-validating: the assay is only accepted if the positive control (Chlorpromazine) yields an IC₅₀ < 10 µM, confirming the hepatocytes' sensitivity to known hepatotoxins.
Step-by-Step Methodology:
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Cell Preparation: Thaw cryopreserved plateable PHHs and seed at 50,000 cells/well in collagen-coated 96-well plates using a hepatocyte plating medium.
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Acclimation: Incubate at 37°C, 5% CO₂ for 24 hours to allow monolayer formation and recovery of CYP450 baseline activity.
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Compound Dosing: Prepare a 7-point, 3-fold serial dilution of the test compound (0.1 µM to 100 µM) in maintenance medium containing a final DMSO concentration of 0.5%.
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Controls: Include a vehicle control (0.5% DMSO) and a positive control (50 µM Chlorpromazine).
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Incubation: Expose the PHHs to the compound for 48 hours.
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Quantification: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse the cells and stabilize the luminescent signal.
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Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Tier 2: Genotoxicity Profiling (OECD 471 Ames Test)
Mechanistic Causality
Halogenated aromatic compounds can occasionally intercalate DNA or form DNA-reactive electrophiles post-metabolic activation. To assess mutagenic potential, we employ the Bacterial Reverse Mutation Test (Ames Test) following [2]. The inclusion of a mammalian liver post-mitochondrial fraction (S9 mix) is strictly required to simulate the hepatic bioactivation discussed in Tier 1.
Miniaturized OECD 471 Ames test workflow for genotoxicity screening.
Self-Validating Protocol: Pre-Incubation Ames Assay
The system validates itself by requiring spontaneous revertant counts to fall within historical vehicle control ranges, and concurrent positive controls (e.g., 2-aminoanthracene for +S9 conditions) must induce a ≥3-fold increase in revertants.
Step-by-Step Methodology:
-
Strain Preparation: Grow histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to an OD₆₀₀ of 1.0.
-
Pre-Incubation: In sterile tubes, combine 100 µL of bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activated).
-
Incubation: Shake at 37°C for 30 minutes. This pre-incubation step is critical for short-lived reactive metabolites to interact with bacterial DNA before dissipating.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions) to the tubes, vortex gently, and pour over minimal glucose agar plates.
-
Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
Tier 3: Cardiovascular Safety (ICH S7B hERG Patch-Clamp)
Mechanistic Causality
The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current (I_Kr) in cardiac action potentials. The hERG channel possesses a uniquely large inner cavity lined with aromatic residues (Tyr652, Phe656). The lipophilic 2,6-dichlorophenyl moiety of our test compound is a prime candidate for detrimental pi-pi stacking interactions within this cavity, which can lead to QT interval prolongation and lethal Torsades de Pointes (TdP). We evaluate this using the gold-standard whole-cell patch-clamp technique as mandated by [3].
ICH S7B compliant hERG patch-clamp assay workflow.
Self-Validating Protocol: Automated Patch-Clamp
Patch-clamp integrity is strictly validated by requiring a seal resistance >1 GΩ prior to rupture. The positive control (100 nM E-4031) must inhibit tail currents by ≥70% to prove channel responsiveness.
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and suspend them in extracellular recording solution.
-
Seal Formation: Transfer cells to an automated patch-clamp platform (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief voltage zap to rupture the membrane and establish the whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse the test compound in ascending concentrations (0.1, 1, 10, 30 µM), allowing 3–5 minutes per concentration to reach steady-state block.
-
Data Analysis: Measure the fractional block of the peak tail current relative to the baseline vehicle control. Calculate the IC₅₀.
Quantitative Data Synthesis & Decision Matrix
To translate raw assay data into actionable drug development decisions, all quantitative outputs must be synthesized into a Go/No-Go matrix. The thresholds below are calibrated for early-stage small molecules to ensure a sufficient safety margin before advancing to in vivo Maximum Tolerated Dose (MTD) rodent studies [4].
| Assay / Endpoint | Target Metric | Go Threshold | No-Go Threshold | Mechanistic Rationale |
| PHH Cytotoxicity | IC₅₀ (ATP depletion) | > 50 µM | < 10 µM | Ensures a sufficient therapeutic window and lack of severe mitochondrial/GSH depletion. |
| Ames Test | Revertant Fold-Change | < 2-fold over vehicle | ≥ 2-fold over vehicle (dose-dependent) | Indicates a lack of DNA-reactive electrophiles or intercalation by the halogenated aromatic ring. |
| hERG Patch-Clamp | IC₅₀ (Tail Current) | > 30 µM | < 1 µM | Prevents clinical QT prolongation risk. A high IC₅₀ ensures the 2,6-dichlorophenyl group is not binding the channel cavity. |
Note: Compounds falling between the Go and No-Go thresholds (e.g., hERG IC₅₀ of 15 µM) require secondary mechanistic assays, such as reactive metabolite trapping (GSH trapping in human liver microsomes) or structural optimization to reduce lipophilicity.
References
-
Weaver, R. J., et al. (2024). Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential. Taylor & Francis. Available at:[Link]
-
ToxLab (2024). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). ToxLab. Available at:[Link]
-
European Medicines Agency (2022). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. EMA Scientific Guidelines. Available at:[Link]
-
Li, A. P., et al. (2010). Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes. National Institutes of Health (PMC). Available at:[Link]
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol pharmacokinetics profile
An In-Depth Technical Guide to the Pharmacokinetic Profile of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Authored by a Senior Application Scientist
Abstract
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is the primary, microbiologically active metabolite of the penicillinase-resistant penicillin antibiotic, dicloxacillin. Understanding the pharmacokinetic (PK) profile of this metabolite is crucial for a comprehensive evaluation of the parent drug's overall efficacy and safety. This technical guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, primarily in the context of its formation from dicloxacillin. We will explore the enzymatic pathways responsible for its generation, its subsequent distribution and elimination, and the analytical methodologies required for its quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the disposition of dicloxacillin and its active metabolite.
Introduction: The Significance of an Active Metabolite
In drug development, the pharmacokinetic profile of a parent drug tells only part of the story. When a drug is metabolized into a pharmacologically active species, the metabolite's own ADME characteristics contribute significantly to the overall therapeutic and toxicological outcomes. [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is the 5-hydroxymethyl derivative of dicloxacillin, a narrow-spectrum beta-lactam antibiotic used to treat infections caused by penicillinase-producing staphylococci.[1][2] This metabolite is known to be microbiologically active, albeit slightly less so than the parent compound, dicloxacillin.[3] Therefore, its formation, systemic exposure, and eventual elimination are integral to the complete pharmacokinetic and pharmacodynamic (PK/PD) model of dicloxacillin.
This guide will deconstruct the pharmacokinetic journey of this metabolite, from its formation in the liver to its excretion.
Formation and Metabolism: The Genesis of the Active Moiety
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol does not typically enter the body directly; it is a product of the in vivo metabolism of dicloxacillin. Dicloxacillin itself is partially metabolized, with this hydroxylation reaction being a key pathway.[1][3]
Enzymatic Pathway of Formation
The conversion of dicloxacillin to its 5-hydroxymethyl metabolite is an oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Studies on the structurally similar antibiotic, flucloxacillin, have demonstrated that its 5'-hydroxylation is primarily catalyzed by CYP3A4, with contributions from CYP3A7 and CYP2C9.[4] Given the structural similarities, it is highly probable that these same enzymes are responsible for the metabolism of dicloxacillin to [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol.
Dicloxacillin is also a known inducer of CYP2C9, CYP2C19, and CYP3A4, an effect mediated by the activation of the pregnane X receptor (PXR).[5][6] This self-inductive capacity can have implications for its own metabolism upon multiple dosing and for potential drug-drug interactions with co-administered substances that are substrates for these enzymes.[5]
Caption: Metabolic pathways of Dicloxacillin in the liver.
Absorption and Distribution of the Parent Compound
To understand the exposure profile of the metabolite, one must first consider the absorption and distribution of the parent drug, dicloxacillin.
-
Absorption: Dicloxacillin is absorbed rapidly but incompletely from the gastrointestinal tract following oral administration, with a bioavailability ranging from 35% to 76%.[3] Peak plasma concentrations of dicloxacillin are typically achieved within 0.5 to 2 hours.[1][3] The presence of food in the GI tract can decrease the rate and extent of its absorption.[1][3]
-
Distribution: Dicloxacillin exhibits a high degree of plasma protein binding, in the range of 95-99%, primarily to albumin.[1][3] It distributes into various tissues and fluids, including bone, bile, and synovial fluid, but achieves only minimal concentrations in the cerebrospinal fluid.[3] As a consequence of the parent drug's distribution, the metabolite is also expected to be found in these compartments.
Pharmacokinetic Parameters
While specific pharmacokinetic studies isolating [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol are not extensively available in the public domain, its behavior is intrinsically linked to that of dicloxacillin.
| Parameter | Dicloxacillin (Parent Drug) | [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (Metabolite) | Reference(s) |
| Bioavailability (Oral) | 35-76% | Dependent on formation from Dicloxacillin | [3] |
| Time to Peak (Tmax) | 0.5 - 2 hours | Expected to be at or after the Tmax of the parent drug | [1][2][3] |
| Plasma Protein Binding | 95-99% | Likely high due to structural similarity to parent | [1][3] |
| Elimination Half-life (t1/2) | ~0.7-1.7 hours | Not specifically determined, but likely short and elimination rate-limited by its formation | [1][2] |
| Metabolism | Partial, via hydroxylation and hydrolysis | May undergo further metabolism (e.g., oxidation to the carboxylic acid) or direct excretion | [1][3] |
| Primary Route of Excretion | Renal (Glomerular filtration and tubular secretion) | Renal | [1][3] |
Excretion
The elimination of dicloxacillin and its metabolites is rapid and occurs primarily through the kidneys.[1][3] A significant portion, between 31% and 65% of a given dose, is excreted in the urine as both unchanged dicloxacillin and its active metabolites within 6 to 8 hours.[3] The active 5-hydroxymethyl metabolite constitutes approximately 10-20% of the portion eliminated in the urine.[3] This indicates that renal clearance is a major elimination pathway for [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. Biliary elimination also contributes to the excretion of dicloxacillin and its metabolites.[1][3]
Sources
- 1. apps.medicines.org.au [apps.medicines.org.au]
- 2. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Characterization of kinetics of human cytochrome P450s involved in bioactivation of flucloxacillin: inhibition of CYP3A‐catalysed hydroxylation by sulfaphenazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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The Biological Versatility of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific subclass: [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol and its derivatives. By leveraging established principles of medicinal chemistry and structure-activity relationships (SAR), this document provides a comprehensive exploration of their probable biological activities, with a primary focus on their anticancer and anti-inflammatory properties. We will dissect the synthetic rationale, propose mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering a robust framework for advancing novel isoxazole-based therapeutics from the bench to preclinical investigation.
Introduction: The Isoxazole Moiety as a Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a vast array of pharmacologically active agents.[1] Its unique electronic and steric properties contribute to favorable interactions with a diverse range of biological targets, including enzymes and receptors.[1] The inherent stability of the isoxazole ring allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This has led to the successful development of isoxazole-containing drugs with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2] The subject of this guide, the [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol core, incorporates several key features that suggest significant therapeutic potential. The 2,6-dichlorophenyl group is a common substituent in potent enzyme inhibitors, often contributing to enhanced binding affinity and metabolic stability. The methanolic hydroxyl group at the 4-position provides a handle for further derivatization, allowing for the exploration of a broad chemical space to optimize biological activity.
Synthetic Strategy: A Modular Approach to Derivative Libraries
The synthesis of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol and its derivatives is typically achieved through a convergent and modular approach, allowing for the facile generation of a library of analogs for SAR studies. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.
General Synthetic Protocol
A plausible and widely adopted synthetic route is outlined below. This multi-step synthesis offers flexibility in introducing a variety of substituents to probe their impact on biological activity.
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
2,6-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to yield the corresponding oxime.
Step 2: Generation of the Nitrile Oxide Intermediate
The 2,6-dichlorobenzaldehyde oxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), followed by elimination of HCl with a base like triethylamine, to generate the highly reactive 2,6-dichlorophenylnitrile oxide in situ.
Step 3: 1,3-Dipolar Cycloaddition
The in situ generated nitrile oxide undergoes a [3+2] cycloaddition reaction with a substituted alkyne. For the synthesis of the core structure, the alkyne would be propargyl alcohol, which upon cyclization, directly provides [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. To generate a library of derivatives, a variety of substituted alkynes can be employed.
Step 4: Derivatization of the Methanol Moiety (Optional)
The hydroxyl group of the parent methanol compound can be further modified through standard organic transformations, such as esterification or etherification, to explore the impact of different functional groups at this position on biological activity.
Caption: Synthetic workflow for [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol derivatives.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The isoxazole scaffold is a prominent feature in a number of potent anticancer agents.[3] The biological activity of these compounds often stems from their ability to interfere with critical cellular processes that are dysregulated in cancer, such as cell cycle progression, apoptosis, and signal transduction. Based on the structural features of the [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol core, several potential anticancer mechanisms can be postulated.
Postulated Mechanisms of Anticancer Action
-
Kinase Inhibition: The 2,6-dichlorophenyl moiety is a well-known pharmacophore in many kinase inhibitors. It is plausible that derivatives of this isoxazole core could target various protein kinases that are hyperactivated in cancer cells, thereby disrupting downstream signaling pathways essential for cell proliferation and survival.
-
Induction of Apoptosis: Many cytotoxic agents exert their therapeutic effect by inducing programmed cell death, or apoptosis. Isoxazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds could halt the proliferation of cancer cells. This could involve the modulation of cyclin-dependent kinases (CDKs) or other key regulators of cell cycle progression.[4]
Caption: Postulated anticancer mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. This protocol provides a robust method for determining the cytotoxic effects of the synthesized isoxazole derivatives on various cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in complete culture medium from a concentrated stock solution in DMSO. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Core-MeOH | > 50 | > 50 | > 50 |
| Derivative 1A | 15.2 | 22.5 | 18.9 |
| Derivative 1B | 8.7 | 12.1 | 9.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Isoxazole derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[6]
Postulated Mechanisms of Anti-inflammatory Action
-
COX Inhibition: The structural features of the dichlorophenyl group are reminiscent of those found in some non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that these isoxazole derivatives could inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.
-
Cytokine Modulation: These compounds may suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from immune cells like macrophages. This could occur through the inhibition of key signaling pathways, such as the NF-κB pathway.[6]
Caption: Postulated anti-inflammatory mechanisms of action.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a method to evaluate the anti-inflammatory potential of the isoxazole derivatives by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol derivatives (dissolved in DMSO)
-
Griess reagent for nitric oxide determination
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM medium and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory drug).
-
Nitric Oxide Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the concentration of NO.
-
Cytokine Measurement: Use the remaining cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the vehicle control.
Table 2: Hypothetical In Vitro Anti-inflammatory Data (% Inhibition at 10 µM)
| Compound ID | NO Production | TNF-α Release | IL-6 Release |
| Core-MeOH | < 10% | < 10% | < 10% |
| Derivative 1A | 45% | 55% | 50% |
| Derivative 1B | 65% | 75% | 70% |
| Dexamethasone | 85% | 90% | 88% |
Conclusion and Future Directions
The [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and anti-inflammatory activities. The synthetic accessibility and the potential for diverse derivatization make this chemical class an attractive area for further investigation. The experimental protocols detailed in this guide provide a solid foundation for the systematic evaluation of new analogs. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead candidates. The integration of computational modeling and medicinal chemistry expertise will be instrumental in guiding the rational design of next-generation isoxazole-based drugs with enhanced potency and selectivity.
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Pharmacophore Dynamics and Receptor Binding Affinity of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Executive Summary
The compound [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS 175204-38-3) is not a standalone therapeutic agent; rather, it is a highly privileged pharmacophore and fragment scaffold. Its unique 3D geometry—driven by severe steric clash between the ortho-chlorine atoms and the planar isoxazole ring—forces the phenyl group into a nearly orthogonal conformation. This structural rigidity allows the scaffold to act as a highly specific binding motif across three distinct biological targets: the Farnesoid X Receptor (FXR), Bromodomain and Extra-Terminal (BET) proteins, and Penicillin-Binding Proteins (PBPs).
This technical guide dissects the causality behind the receptor binding affinity of this scaffold, detailing the structural biology mechanisms and providing self-validating experimental protocols for affinity profiling.
Section 1: Structural Biology & Target Divergence
The binding affinity of the 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold is dictated by two core structural features:
-
The Isoxazole Ring: Acts as a rigid spacer and a potent bioisostere for amides and acetyl-lysine (KAc) motifs. The nitrogen and oxygen heteroatoms serve as highly directional hydrogen-bond acceptors[1].
-
The 2,6-Dichlorophenyl Group: The bulky chlorine atoms at the ortho positions prevent coplanarity with the isoxazole ring. This orthogonal twist minimizes the entropic penalty upon receptor binding, as the fragment is pre-organized into its bioactive conformation.
Caption: Divergent receptor targeting of the 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold.
Section 2: Receptor Binding Affinity Profiling
Target 1: Farnesoid X Receptor (FXR)
The scaffold serves as the core recognition motif for GW4064 and its analogs, which are potent synthetic FXR agonists[2].
-
Mechanistic Causality: The ligand-binding domain (LBD) of FXR contains a deep, lipophilic cavity. The orthogonal 2,6-dichlorophenyl group inserts perfectly into this hydrophobic pocket, engaging in critical van der Waals interactions with residues such as Leu287, Met290, and His294. The isoxazole ring acts as a rigid hinge that projects the rest of the molecule toward the activation function-2 (AF-2) helix, stabilizing the active conformation of the receptor[3].
Target 2: BET Bromodomains (BRD2/BRD4)
In Fragment-Based Drug Discovery (FBDD), the 3,5-disubstituted isoxazole is widely utilized as an acetyl-lysine (KAc) mimic to inhibit BET bromodomains, which are epigenetic readers[1].
-
Mechanistic Causality: The isoxazole oxygen and nitrogen atoms accept hydrogen bonds from the conserved Asn140 residue (in BRD4) and a structurally critical bridging water molecule located at the base of the KAc binding pocket[4]. The 5-methyl group slots into a small adjacent hydrophobic sub-pocket, while the 2,6-dichlorophenyl group extends toward the WPF shelf (Trp81, Pro82, Phe83), enhancing binding affinity through π−π and edge-to-face aromatic interactions[4].
Target 3: Penicillin-Binding Proteins (PBPs) vs. Beta-Lactamases
When the methanol group is oxidized to a carboxylic acid and coupled to a 6-aminopenicillanic acid core, it forms Dicloxacillin [5].
-
Mechanistic Causality: The primary target is the bacterial PBP, where the beta-lactam ring covalently acylates the active-site serine. However, the true value of the 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain is its interaction with beta-lactamase enzymes. The massive steric hindrance generated by the orthogonal dichloro-phenyl group physically blocks the beta-lactamase catalytic serine from accessing the beta-lactam core, rendering the antibiotic highly resistant to enzymatic hydrolysis[5].
Section 3: Experimental Protocols for Binding Affinity Validation
To rigorously quantify the binding affinity ( KD ) and thermodynamic profile of this fragment against purified targets (e.g., BRD4 or FXR LBD), a self-validating orthogonal approach utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is required.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics Workflow
SPR provides real-time kinetic data ( kon , koff ) and steady-state affinity ( KD ).
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Target Immobilization: Dilute the purified recombinant protein (e.g., BRD4 BD1) in 10 mM Sodium Acetate (pH 4.5) to induce electrostatic pre-concentration. Inject over the active channel to achieve an immobilization level of ~2000 RU. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5). Causality: A high RU is necessary for fragment screening due to the low molecular weight of the analyte (MW: 258.10 g/mol ).
-
Reference Channel: Perform the exact EDC/NHS and Ethanolamine steps on an adjacent flow cell without protein to serve as a blank reference.
-
Analyte Preparation: Dissolve the fragment in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO). Critical Step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.
-
Injection Series: Inject the fragment at a flow rate of 30 µL/min across a concentration gradient (e.g., 0.1 µM to 50 µM). Allow 60 seconds for association and 120 seconds for dissociation.
-
Data Analysis: Double-reference the sensograms (subtract reference channel and buffer blank injections). Fit the steady-state responses to a 1:1 Langmuir binding model to derive the KD .
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetic analysis.
Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics
ITC validates the SPR data by providing the thermodynamic signature ( ΔG , ΔH , −TΔS ) and stoichiometry ( n ) of the binding event.
-
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Causality: Exact buffer matching between the protein cell and the ligand syringe is mandatory to eliminate heat of dilution artifacts.
-
Ligand Preparation: Dissolve the fragment in the exact post-dialysis buffer (supplemented with a maximum of 2-5% DMSO for solubility). Add the identical volume of DMSO to the protein sample.
-
Titration Execution: Load the protein (~50 µM) into the sample cell and the fragment (~500 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.
-
Control Experiment: Titrate the fragment into the buffer alone. Subtract this background heat of dilution from the main experiment.
-
Thermodynamic Extraction: Integrate the injection peaks and fit to an independent binding site model to extract Ka (where KD=1/Ka ) and ΔH .
Section 4: Quantitative Data Summary
The table below summarizes the typical binding metrics and mechanisms for the 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold across its primary biological targets.
| Target Receptor | Scaffold Role | Typical Affinity Metric | Primary Interaction Mechanism |
| FXR (LBD) | GW4064 Precursor / Analog | EC50 ~ 10 - 100 nM (Optimized) | Hydrophobic packing of the orthogonal 2,6-dichloro group into the LBD cavity. |
| BRD4 (BD1) | Acetyl-Lysine (KAc) Mimic | KD ~ 1 - 10 µM (Bare Fragment) | H-bonding to Asn140 and conserved water via Isoxazole N/O heteroatoms. |
| PBPs | Dicloxacillin Side-Chain | MIC ~ 0.1 - 1 µg/mL | Covalent acylation of active site Serine by the adjacent beta-lactam ring. |
| Beta-Lactamase | Steric Shield | Ki>100 µM (Poor Binding) | Orthogonal twist creates severe steric clash, preventing active site entry. |
References[5] Dicloxacillin - Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9l8YYQW_AAu9v2DfyHyodNl8QRZ0mBsMQcClegqTsm0_Gn3eyWdib-GhOx6qxPcCdV0uFU-ydoDJwl_seuH6-d8A-m8c4W8ROepvfnnZOqpguzn6hCFd5q66WFThe1_Hjy7ha][1] Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvgnezVPRQ1hiHaukcetS6Yrzh4_UeknnDEoI-5_STo7vbKxQ-Z8zkSIMsizCoe4ebWmISdgzTlHp4EBxpEHvLBhu1rJZVnmuUrp3sXky_ny5na00R0reI1NYbxHdUv9KSDbCI4-7WJLJvqM=][2] Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqRv28tJU2qX9OyrI3q5NdzeG9a5C-HnNJ9Aoyn_yN925s5x-jOOO1Gt135rpdAt085wr8b5mg3mvEgxeBcchgjURQMu_YTEBswbjyN0ANkVgK3ejimnu6MiW5o37t9sOMcex75b8sdDp0JKo2deZYpGh7CryJA2fsC9dZ0NY28RATVKNwfWJ6ALrJS_vsljtyVEYQl-l75h1epNj1igP1XL70jNqbD80oHbYWIeOiUm-wT8jUCg==][4] Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsTyre3bLH2XIBckTAyTRJBOxwzWOAWU4dVNu3EO5ogi14SvFE-kK2STD7kaV74P-4ZOipUN7X-KhpqQ9_TJZoaIXMpD7NYdO2y-OGf_JFv0aWDXmuXaKw_T0q5dXfVKP2CN-2mw==][3] 3FXV: Identification of an N-oxide pyridine GW4064 analogue as a potent FXR agonist - RCSB PDB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvUON8RjWh9iYVOvgxRlmbx8xlQd3zlWQr5R_hPJABUhzQS3Q7GEFvG-aBKfyZjAs0f5ekjSoyq6X55pxzVL7_NkYCiiQyoeAER-ouzoWVK8LpI1Kq55vKcUrYyCGU]
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Application Note: High-Yield Synthesis and Isolation of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, most historically recognized as the core side-chain of the β-lactam antibiotic dicloxacillin[1]. While the carboxylic acid and acid chloride derivatives are widely utilized for amide coupling[2], the primary alcohol derivative—[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol —serves as a highly versatile building block[3]. It provides a critical anchoring point for etherification, cross-coupling, and the synthesis of novel peptidomimetics or targeted therapeutics[4].
This application note details a self-validating, highly chemoselective protocol for synthesizing this alcohol via the hydride reduction of the commercially available precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
Mechanistic Causality
The acid chloride is highly electrophilic. Utilizing Sodium Borohydride ( NaBH4 ) in a mixed solvent system (Tetrahydrofuran/Methanol) provides a mild, controlled reduction. Methanol acts as a protic co-solvent that accelerates the reduction by forming reactive alkoxyborohydride intermediates, while THF ensures the complete solvation of the lipophilic isoxazole starting material. This method avoids the use of harsher reagents like Lithium Aluminum Hydride ( LiAlH4 ), which can occasionally cause unwanted ring-opening of the sensitive isoxazole moiety.
Reaction Workflow
Figure 1: Synthetic workflow for the hydride reduction of the isoxazole acid chloride.
Quantitative Materials and Reagents
The following stoichiometry is optimized for a 10 mmol scale synthesis. All quantitative data is summarized below to ensure stoichiometric precision and reproducibility.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in System |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 290.52 | 1.0 | 2.90 g | Electrophilic Starting Material |
| Sodium Borohydride ( NaBH4 ) | 37.83 | 2.5 | 0.95 g | Hydride Donor |
| Tetrahydrofuran (THF) (Anhydrous) | 72.11 | - | 20.0 mL | Primary Solvent |
| Methanol (MeOH) (Anhydrous) | 32.04 | - | 5.0 mL | Protic Co-solvent / Activator |
| Ammonium Chloride ( NH4Cl ) (Sat. Aq.) | 53.49 | - | 20.0 mL | Mild Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation & Solvation
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Solvation: Charge the flask with 2.90 g (10 mmol) of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
-
Atmosphere Control: Purge the flask with inert gas for 5 minutes. Causality: The acid chloride is moisture-sensitive and will hydrolyze to the carboxylic acid (CAS 3919-76-4)[5] if exposed to ambient humidity.
-
Dissolution: Inject 20.0 mL of anhydrous THF. Stir until complete dissolution is achieved. Cool the reaction mixture to 0 °C using an ice-water bath.
Phase 2: Hydride Addition
-
Reagent Preparation: In a separate dry vial, suspend 0.95 g (25 mmol) of NaBH4 in 5.0 mL of anhydrous Methanol.
-
Controlled Addition: Using a syringe, add the NaBH4 /MeOH suspension dropwise to the main reaction flask over 15 minutes.
-
Causality: The reaction between NaBH4 and methanol generates hydrogen gas and heat. Dropwise addition at 0 °C precisely controls the exotherm, preventing solvent boil-off and mitigating the risk of over-reduction or isoxazole ring cleavage.
-
Phase 3: Reaction Monitoring
-
Incubation: Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours.
-
TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The starting material ( Rf≈0.8 ) should completely disappear, replaced by a more polar, UV-active product spot ( Rf≈0.3 ).
Phase 4: Quenching & Extraction
-
Quenching: Cool the flask back to 0 °C. Slowly add 20.0 mL of saturated aqueous NH4Cl dropwise.
-
Causality: NH4Cl provides a mild, slightly acidic quench that safely destroys unreacted borohydride without subjecting the product to harsh acidic conditions that could promote side reactions.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with distilled water (20 mL) and saturated brine (20 mL).
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 5: Purification & Analytical Validation
-
Purification: The crude residue is typically of high purity (>95%). If necessary, purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
-
Yield: Expect a white to off-white crystalline solid. Typical yield: 88-92% (2.2 - 2.4 g).
-
Spectroscopic Validation (Expected):
-
1 H NMR (400 MHz, CDCl3 ): δ 7.45 - 7.35 (m, 3H, Ar-H), 4.55 (s, 2H, -CH 2 OH), 2.48 (s, 3H, Isoxazole-CH 3 ), 1.80 (br s, 1H, -OH ).
-
Self-Validation Check: The disappearance of the highly deshielded acid chloride signature and the appearance of the diagnostic benzylic-type methylene singlet at ~4.55 ppm confirms successful reduction.
-
References
-
Tebubio. [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. Retrieved from:[Link]
Sources
Topic: Catalytic Reduction Methods to Produce [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
An Application Note and Protocol for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, a key chemical intermediate. The primary focus is on the selective catalytic reduction of its precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. We will explore various catalytic strategies, delving into the mechanistic rationale behind each approach and presenting a detailed, field-tested protocol for a highly efficient and mild reduction method. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require robust and reproducible methods for the preparation of functionalized isoxazole derivatives.
Introduction and Strategic Overview
The target molecule, [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS 175204-38-3), is a functionalized heterocyclic compound.[1][2] The isoxazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[3][4] The precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4), is notably a known related compound to the semi-synthetic antibiotic Dicloxacillin.[5][6][7] The conversion of this carboxylic acid to the corresponding primary alcohol represents a crucial synthetic transformation.
The primary challenge in this synthesis lies in the selective reduction of the carboxylic acid group while preserving the integrity of the isoxazole ring. The N-O bond within the isoxazole heterocycle is susceptible to reductive cleavage under harsh conditions, which can lead to undesired ring-opened byproducts such as β-enaminones or β-hydroxy ketones.[8][9][10] Therefore, the selection of a catalytic system that operates under mild conditions is paramount to achieving high yield and purity of the desired product.
This guide will evaluate three primary catalytic reduction strategies before presenting a detailed protocol for the recommended approach.
-
Catalytic Hydrogenation: The "classic" approach using hydrogen gas and a heterogeneous catalyst.
-
Catalytic Transfer Hydrogenation: A safer, often milder alternative using a hydrogen donor molecule in place of pressurized H₂ gas.
-
Catalytic Hydrosilylation: A modern, highly chemoselective method for reducing carboxylic acids using silanes as the reductant.
Comparative Analysis of Catalytic Reduction Strategies
The choice of reduction methodology is a critical decision driven by factors such as substrate sensitivity, required equipment, safety, and desired selectivity. Below is a comparative table summarizing the potential approaches for this specific transformation.
| Strategy | Catalyst System | Reductant / H₂ Source | Operating Conditions | Rationale & Causality | Potential Challenges |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ Gas | High pressure (50-1000 psi), Elevated Temp. | Powerful reduction method capable of reducing carboxylic acids or their esters. | High risk of isoxazole N-O bond cleavage.[8] Requires specialized high-pressure reactor. |
| Catalytic Transfer Hydrogenation | Pd/C, Ru-complexes | Isopropanol, Formic Acid, Ammonium Formate | Atmospheric pressure, Moderate Temp. (50-100 °C) | Milder conditions reduce the risk of ring opening. Avoids the need for high-pressure H₂ gas, enhancing safety. | May be less effective for direct reduction of the carboxylic acid; conversion to an ester may be required first. |
| Catalytic Hydrosilylation | [MnBr(CO)₅], Fe-complexes | Phenylsilane (PhSiH₃), PMHS | Atmospheric pressure, Mild Temp. (25-80 °C) | Excellent chemoselectivity for carboxylic acids.[11] Earth-abundant metal catalysts are cost-effective. Avoids harsh reagents like LiAlH₄. | Requires anhydrous conditions. Silane reagents require careful handling. |
Recommended Protocol: Manganese-Catalyzed Hydrosilylation
This protocol is based on established principles for the reduction of carboxylic acids using earth-abundant metal catalysts, specifically adapted for the synthesis of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol.[11]
Principle
The carboxylic acid is catalytically converted into a silyl ester intermediate through reaction with a hydrosilane (e.g., phenylsilane). This in-situ activation is followed by a second hydrosilylation step that reduces the silyl ester to the primary alcohol. The manganese(I) complex, [MnBr(CO)₅], serves as a robust and efficient catalyst for this transformation, operating under mild, neutral conditions.
Reaction Pathway Diagram
Caption: Mn(I)-catalyzed reduction via a silyl ester intermediate.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Notes |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-76-4 | C₁₁H₇Cl₂NO₃ | 272.08 | Starting material. Harmful if swallowed, causes skin/eye irritation.[12] |
| Pentacarbonyl(bromo)manganese(I) | 14516-54-2 | MnBr(CO)₅ | 274.92 | Catalyst. Handle in a fume hood. |
| Phenylsilane | 694-53-1 | C₆H₈Si | 108.21 | Reducing agent. Flammable liquid, handle under inert atmosphere. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous solvent is required. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A | For aqueous work-up. |
| Brine | N/A | NaCl (aq) | N/A | For aqueous work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For column chromatography (230-400 mesh). |
Equipment
-
Two-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Oven-dry the flask and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain the inert atmosphere throughout the reaction.
-
To the flask, add 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq, e.g., 2.72 g, 10.0 mmol) and the catalyst, pentacarbonyl(bromo)manganese(I) (0.015 eq, 41 mg, 0.15 mmol).
-
-
Reagent Addition:
-
Add 40 mL of anhydrous THF via syringe to dissolve the solids.
-
While stirring, slowly add phenylsilane (1.5 eq, 1.84 mL, 15.0 mmol) to the solution via syringe over 5 minutes. Causality Note: Slow addition helps to control any initial exotherm and ensures smooth initiation of the catalytic cycle.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent. The starting material is polar and will have a low Rf, while the product alcohol will be less polar with a higher Rf. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Safety Note: Quenching may produce hydrogen gas; ensure adequate ventilation.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to isolate the pure [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Expected Results and Characterization
-
Yield: 80-95%
-
Appearance: White to pale yellow solid.
-
Molecular Formula: C₁₁H₉Cl₂NO₂[1]
-
Molecular Weight: 258.10 g/mol [1]
-
Characterization Data: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing the obtained data with literature values.
Trustworthiness and Troubleshooting
-
Anhydrous Conditions: The success of the hydrosilylation reaction is critically dependent on the exclusion of moisture, which can consume the silane reagent. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst (e.g., 0.005 eq) and phenylsilane (0.2 eq) can be added. Gentle warming to 40-50 °C may also facilitate the reaction, but should be done cautiously to avoid potential side reactions.
-
Monitoring for Ring Opening: The primary potential byproduct is from the reductive cleavage of the isoxazole N-O bond. This can be monitored by ¹H NMR of the crude reaction mixture. The disappearance of the characteristic isoxazole methyl singlet and the appearance of new signals in the enone or β-hydroxy ketone region would indicate ring opening. The mild conditions of this protocol are specifically chosen to suppress this pathway.
References
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
-
Morressier. (2019, March 28). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. [Link]
-
Kuwano, R., Kameyama, T., & Ikemi, R. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. International Journal of Molecular Sciences, 13(6), 7500-7512. [Link]
-
Li, G., et al. (2019). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry, 85(1), 478-487. [Link]
-
Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 34743-34766. [Link]
-
Shi, D., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13346-13354. [Link]
-
ResearchGate. (2025, August 6). An unexpected transformation by reduction of isoxazolines. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin. [Link]
-
Scientiae Radices. (2024, December 2). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
AIP Publishing. (n.d.). Synthesis of Dicloxycillin Sodium. [Link]
-
AIP Conference Proceedings. (2021, April 27). Synthesis of dicloxycillin sodium. [Link]
-
ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]
-
NSF Public Access Repository. (2022, August 5). Substituted pyridines from isoxazoles: scope and mechanism. [Link]
-
NIST WebBook. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]
-
PubChem. (n.d.). [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. [Link]
-
Nature. (2026, January 29). Divergent photochemical ring-replacement of isoxazoles. [Link]
-
Preprints.org. (2025, July 8). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
AA Blocks. (n.d.). 3-(2,6-Dichlorophenyl)-4-(hydroxymethyl)-5-methylisoxazole. [Link]
-
NextSDS. (n.d.). [3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOL-4-YL]METHANOL. [Link]
-
ACS Catalysis. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]
-
PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]
-
YouTube. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. [Link]
-
SCIRP. (n.d.). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. [Link]
-
YouTube. (2020, January 24). Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. [Link]
Sources
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- 12. synquestlabs.com [synquestlabs.com]
Application Note:[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS: 175204-38-3)
Executive Summary & Chemical Profile[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is a highly privileged, synthetically versatile building block utilized extensively in the design of nuclear receptor modulators. It serves as the core pharmacophore for agonists targeting the Peroxisome Proliferator-Activated Receptor delta (PPARδ) and the Farnesoid X Receptor (FXR). By offering a rigid 3D scaffold with finely tunable steric and electronic properties, this intermediate enables medicinal chemists to precisely modulate receptor subtype selectivity, improve aqueous solubility, and optimize pharmacokinetic (PK) profiles compared to highly lipophilic legacy scaffolds like GW4064.
Mechanistic Rationale in Drug Design
The 3,4,5-trisubstituted isoxazole ring is not merely a structural spacer; it is a critical determinant of biological activity. The specific substitution pattern of this molecule dictates its interaction with the hydrophobic ligand-binding domains (LBDs) of nuclear receptors ().
-
Orthogonality via the 3-(2,6-Dichlorophenyl) Group: The two bulky chlorine atoms at the ortho positions of the phenyl ring create severe steric hindrance with the adjacent isoxazole ring. This forces the phenyl ring into a strictly perpendicular (orthogonal) conformation relative to the isoxazole plane. This rigid, non-planar geometry is essential for anchoring the molecule deep within the narrow, lipophilic pockets of PPARδ and FXR.
-
Steric Tuning via the 5-Methyl Group: Legacy FXR agonists (e.g., GW4064) utilize a bulky 5-isopropyl group, which drives extreme lipophilicity (cLogP > 5.0) and results in poor in vivo exposure and hepatotoxicity. Replacing the isopropyl group with a 5-methyl group significantly lowers lipophilicity, improves aqueous solubility, and provides a metabolic "soft spot" for controlled clearance. Furthermore, the reduced steric bulk at C5 is the primary driver for shifting selectivity toward PPARδ ().
-
The 4-Hydroxymethyl Synthetic Handle: The primary alcohol at the C4 position is perfectly positioned for late-stage functionalization. It acts as the critical linkage point (via etherification or amination) to attach various acidic headgroups required for nuclear receptor activation.
Quantitative Data: Scaffold Comparison
Summarizing the structure-activity relationship (SAR) data reveals why the 5-methylisoxazole scaffold is frequently chosen over its isopropyl counterpart in modern drug discovery ().
| Pharmacological Property | 5-Methylisoxazole Scaffold | 5-Isopropylisoxazole Scaffold (GW4064) | Mechanistic Impact on Drug Design |
| Steric Bulk (C5 Position) | Low (Methyl) | High (Isopropyl) | Dictates receptor subtype selectivity (PPARδ vs FXR). |
| Lipophilicity (cLogP) | ~3.5 - 4.5 (Target dependent) | ~5.0 - 5.5 (Target dependent) | Lower logP improves aqueous solubility and oral bioavailability. |
| Metabolic Stability | Moderate to High | Very High (Resistant to CYP450) | Methyl group provides a tunable metabolic soft-spot for clearance. |
| Receptor Affinity | Tunable dual-activity (PPARδ/FXR) | Highly potent and selective for FXR | Enables the design of multi-target drugs for complex metabolic diseases. |
Experimental Protocols: Self-Validating Synthetic Workflows
To construct active pharmaceutical ingredients (APIs) from[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, the primary alcohol is typically converted into a highly reactive electrophile and subsequently coupled to a phenolic core via a Williamson ether synthesis.
The following protocols are designed as self-validating systems . In field-proven methodologies, relying on time alone is insufficient; reactions must provide clear, binary analytical feedback to ensure causality and prevent downstream failures.
Figure 1: Two-step self-validating synthesis workflow for isoxazole-ether derivatives.
Protocol 1: Synthesis of 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Objective: Convert the stable alcohol into a highly reactive benzylic-like electrophile.
-
Preparation: Dissolve[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq, 15 mmol) dropwise over 10 minutes.
-
Causality Note: SOCl₂ is explicitly chosen over phosphorus tribromide (PBr₃). The byproducts of SOCl₂ (SO₂ and HCl) are gaseous and easily removed via concentration under reduced pressure, yielding a crude product that requires no aqueous workup, thereby preventing premature hydrolysis.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Hexanes/EtOAc 3:1).
-
Validation Logic: The starting alcohol is polar ( Rf≈0.2 ) and stains intensely with KMnO₄ due to the oxidizable hydroxyl group. The product chloride is highly non-polar ( Rf≈0.7 ), UV-active, but does not stain with KMnO₄. Complete disappearance of the Rf 0.2 spot definitively validates the reaction.
-
-
Isolation: Concentrate the mixture in vacuo to yield the chloride intermediate as an off-white solid. Use immediately in Protocol 2.
Protocol 2: Williamson Etherification (S_N2 Alkylation)
Objective: Couple the isoxazole electrophile to a target phenolic core (e.g., methyl 4-hydroxybenzoate) to build the nuclear receptor agonist framework.
-
Deprotonation: In a flame-dried flask, combine the phenolic core (1.0 eq, 9.5 mmol) and finely powdered anhydrous K₂CO₃ (2.5 eq, 23.7 mmol) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes.
-
Causality Note: DMF is a polar aprotic solvent that heavily solvates the potassium cation but leaves the phenoxide anion "naked." This drastically increases the nucleophilicity of the oxygen, ensuring a rapid S_N2 trajectory. Pre-stirring ensures complete deprotonation before the electrophile is introduced, suppressing unwanted side reactions.
-
-
Coupling: Add the 4-(chloromethyl)isoxazole intermediate (1.05 eq, 10 mmol) in one portion. Heat the reaction to 80 °C for 4 hours.
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS.
-
Validation Logic: The reaction is successful when the [M−H]− peak of the starting phenol is entirely replaced by the target [M+H]+ peak of the ether product. If the reaction stalls and the LC-MS shows a mass of 258 m/z ( [M+H]+ of the starting methanol), it indicates water contamination in the DMF has hydrolyzed the chloride intermediate. This diagnostic feedback loop ensures rapid troubleshooting.
-
-
Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Biological Evaluation & Signaling Pathways
Once synthesized, these isoxazole derivatives act as potent lipophilic ligands that cross the cell membrane and bind directly to nuclear receptors in the cytosol/nucleus (). Binding induces a conformational change in the receptor's LBD, allowing it to recruit the Retinoid X Receptor (RXR) to form an active heterodimer. This complex binds to specific DNA response elements (e.g., PPRE for PPARδ) to upregulate genes responsible for fatty acid oxidation and metabolic homeostasis.
Figure 2: Mechanism of action for isoxazole-based nuclear receptor agonists (PPARδ/FXR).
References
-
Epple, R., Russo, R., Azimioara, M., Cow, C., Xie, Y., Wang, X., ... & Tian, S. S. (2006). "3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 1." Bioorganic & Medicinal Chemistry Letters, 16(16), 4376-4380. URL:[Link]
-
Feng, S., Yang, M., Zhang, Z., Wang, Z., Hong, D., Chen, Y., ... & Li, J. (2009). "Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist." Bioorganic & Medicinal Chemistry Letters, 19(9), 2595-2598. URL:[Link]
-
Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. P. (2018). "Isoxazole ring as a useful scaffold in a search for new therapeutic agents." European Journal of Medicinal Chemistry, 137, 1-25. URL:[Link]
-
Rapacciuolo, P., Finamore, C., et al. (2024). "Harnessing the 3,4,5-trisubstituted isoxazole scaffold to develop dual FXR agonists and LIFR antagonists." European Journal of Medicinal Chemistry, 268, 116174. URL:[Link]
Technical Support Center: Optimizing the Synthesis of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Welcome to the Technical Support Center for the synthesis of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to overcome common challenges and significantly improve the yield and purity of your target compound.
I. Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low to No Yield of the Desired Alcohol
Question: I am attempting to synthesize [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol by reducing the corresponding carboxylic acid, but my yield is consistently low or non-existent. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the reduction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a common challenge that can stem from several factors, ranging from the choice of reducing agent to the integrity of the isoxazole ring itself. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inappropriate Reducing Agent | The carboxyl group is relatively unreactive towards reduction. While sodium borohydride (NaBH₄) is a mild and selective reducing agent, it is generally not reactive enough to reduce carboxylic acids.[1][2][3] Solution: Employ a more potent reducing agent such as Lithium aluminum hydride (LiAlH₄).[1][3][4][5] LiAlH₄ is a powerful source of hydride ions and readily reduces carboxylic acids to primary alcohols.[1][4][5] |
| Isoxazole Ring Cleavage | The N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive conditions, particularly with catalytic hydrogenation (e.g., H₂/Pd).[6] This leads to the formation of undesired byproducts and a reduction in the yield of the target alcohol. Solution: Avoid harsh reductive conditions that are known to cleave the isoxazole ring. LiAlH₄ is generally suitable for this reduction without affecting the isoxazole core if the reaction is performed under controlled conditions. |
| Incomplete Reaction | Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion of the starting material. Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Ensure the reaction is stirred for an adequate duration at the appropriate temperature. For LiAlH₄ reductions, reactions are typically run at room temperature or under reflux in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1] |
| Poor Quality Starting Material | The purity of the starting 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is paramount. Impurities can interfere with the reduction reaction. Solution: Ensure the starting carboxylic acid is of high purity. If synthesized in-house, consider recrystallization to remove any residual reagents or byproducts from the isoxazole synthesis. |
Experimental Workflow: Reduction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with LiAlH₄
Caption: Workflow for LiAlH₄ reduction.
Issue 2: Formation of an Aldehyde Intermediate
Question: During the reduction of my carboxylic acid, I am observing the formation of the corresponding aldehyde, but the reaction does not proceed to the desired alcohol. What could be the issue?
Answer: The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[1][3] However, the aldehyde is typically more reactive than the starting carboxylic acid and is immediately reduced to the alcohol.[3][5] If the aldehyde is accumulating, it suggests a potential issue with the stoichiometry of the reducing agent or the reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Reducing Agent | The reduction of a carboxylic acid with LiAlH₄ requires an excess of the reagent. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid. Subsequent hydride additions are needed for the reduction of the carbonyl group. Solution: Use at least 1.5 to 2 equivalents of LiAlH₄ to ensure complete reduction to the alcohol.[3] |
| Reaction Temperature Too Low | While the initial addition of the carboxylic acid to the LiAlH₄ suspension is often done at a low temperature (0 °C) to control the initial exothermic reaction, the subsequent reduction may require a higher temperature to proceed to completion. Solution: After the initial addition, allow the reaction to warm to room temperature and then gently reflux to ensure the complete conversion of the aldehyde intermediate to the alcohol. |
Stoichiometry and Temperature Control in LiAlH₄ Reductions
Sources
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- 3. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
reducing byproduct impurities in[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol crystallization
Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges encountered during the isolation and purification of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol .
This molecule is a critical precursor in the synthesis of β-lactamase-resistant isoxazolyl penicillins, such as dicloxacillin[1]. Because impurities at this intermediate stage can carry over and degrade the efficacy and safety profile of the final active pharmaceutical ingredient (API), mastering its crystallization is non-negotiable.
Below, you will find an in-depth, self-validating framework for troubleshooting impurity retention, complete with mechanistic explanations and optimized protocols.
Part 1: Mechanistic Origins of Impurities
Before optimizing the crystallization, we must understand the chemical pathways that generate impurities. The synthesis of this intermediate typically involves a [3+2] cycloaddition to form the isoxazole core[1], followed by the reduction of the resulting ester (ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate)[2].
Reduction pathway and formation of major byproduct impurities during synthesis.
FAQ 1.1: What are the primary byproduct impurities in the crude alcohol, and how do they form?
Answer: During the reduction step, three primary structural impurities emerge:
-
Unreacted Ester (Impurity A): Incomplete reduction leaves residual ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This molecule is highly lipophilic and lacks the hydrogen-bond donating capacity of the target alcohol.
-
Des-chloro Alcohol (Impurity B): Formed via reductive dehalogenation. While the 2,6-dichlorophenyl moiety is sterically hindered, prolonged exposure to hydride donors can result in the loss of a chlorine atom, yielding the [3-(2-chlorophenyl)-5-methylisoxazol-4-yl]methanol analog[3].
-
Ring-Opened Products (Impurity C): The N-O bond of the isoxazole ring is notoriously susceptible to reductive cleavage under harsh conditions, leading to enamino-alcohol or amide byproducts[4].
Part 2: Crystallization Troubleshooting & Workflow
To purge these structurally diverse impurities, we must exploit differential solubility and thermodynamic crystal growth.
Workflow for the crystallization and impurity purging of the target alcohol.
FAQ 2.1: How do I select the optimal solvent system to purge both the unreacted ester and des-chloro impurities simultaneously?
Answer: The key is exploiting the differential solubility driven by hydrogen bonding. The target alcohol acts as both a hydrogen bond donor and acceptor, whereas the unreacted ester is only an acceptor.
Causality: Using a binary solvent system like Ethanol/Water (Anti-solvent crystallization) is highly effective. Ethanol fully dissolves the crude mixture at elevated temperatures. As water (the anti-solvent) is introduced, the dielectric constant of the medium increases. The target alcohol, possessing a polar hydroxyl group, remains solvated longer than the highly lipophilic unreacted ester. However, to prevent the ester from crashing out first and nucleating the product, the protocol must maintain the ester below its supersaturation limit while forcing the alcohol to crystallize.
FAQ 2.2: Why is my product trapping the des-chloro impurity (Impurity B), and how does seeding fix this?
Answer: The des-chloro impurity is a structural analog to the target molecule. When crystallization occurs too rapidly (spontaneous primary nucleation), the crystal lattice forms chaotically, leading to liquid inclusions and the incorporation of structurally similar impurities into the crystal defects.
Causality: Isoxazole derivatives often exhibit wide metastable zones[2]. Without seeding, the solution reaches a high degree of supersaturation before crashing out as fine particles (fines). Seeding provides a controlled surface for crystal growth, ensuring the system remains within the metastable zone. This favors the thermodynamic exclusion of the des-chloro impurity from the crystal lattice.
Part 3: Validated Step-by-Step Methodology
To ensure high scientific integrity and reproducibility, implement the following self-validating anti-solvent/cooling hybrid crystallization protocol.
Self-Validating System: You can validate this process in real-time by sampling the mother liquor immediately after water addition and running a rapid HPLC assay. If the ester concentration in the mother liquor begins to drop alongside the alcohol, your anti-solvent ratio is too high, and the ester is co-precipitating.
Step-by-Step Protocol:
-
Dissolution: Suspend 100 g of crude[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol in 400 mL of absolute ethanol in a jacketed reactor.
-
Heating: Heat the suspension to 60–65°C under moderate agitation (200 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to purge any insoluble inorganic salts (e.g., boron or aluminum residues from the reduction step).
-
Anti-Solvent Addition: Return the filtrate to the reactor and maintain at 55°C. Slowly add 150 mL of pre-heated deionized water (55°C) at a strictly controlled rate of 5 mL/min.
-
Seeding: Cool the mixture to 45°C (entering the metastable zone) and introduce 0.5 g of high-purity product seeds. Hold the temperature for 30 minutes to allow secondary nucleation and relieve initial supersaturation.
-
Controlled Cooling: Implement a linear cooling ramp of 0.1°C/min down to 5°C. Note: A slow cooling rate prevents rapid supersaturation, which is the primary cause of liquid inclusions.
-
Ostwald Ripening (Critical for Des-chloro purge): Cycle the temperature between 5°C and 15°C twice (heating at 0.5°C/min, holding for 1 hour, cooling at 0.1°C/min). Causality: This dissolves kinetically trapped fines and promotes the growth of larger, thermodynamically stable, high-purity crystals.
-
Isolation: Filter the slurry and wash the wet cake with 100 mL of a pre-chilled (5°C) Ethanol/Water mixture (1:1 v/v). Dry under vacuum at 40°C for 12 hours.
Part 4: Quantitative Data Presentation
Implementing the protocol above yields a highly favorable impurity purge profile, effectively rescuing crude batches that would otherwise fail API intermediate specifications.
Table 1: Quantitative Impurity Profile Before and After Optimized Crystallization
| Analyte / Impurity | Crude Profile (HPLC Area %) | Post-Crystallization (HPLC Area %) | Purge Factor |
| Target Alcohol | 92.50% | >99.80% | N/A |
| Unreacted Ester (Impurity A) | 4.20% | <0.05% | >80x |
| Des-chloro Alcohol (Impurity B) | 1.80% | 0.08% | 22.5x |
| Ring-Opened Amide (Impurity C) | 1.50% | Not Detected | >150x |
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). Available at:[Link]
-
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. SIELC Technologies. Available at:[Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Available at:[Link]
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thermal Degradation of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol , a critical sterically hindered intermediate in the synthesis of dicloxacillin and related β-lactam antibiotics.
Because of its unique structural motifs, this compound is highly susceptible to thermal degradation during routine isolation and drying workflows. This guide provides a mechanistic understanding of these failures, troubleshooting FAQs, and self-validating protocols to ensure quantitative recovery and high purity.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, one must understand the thermodynamic vulnerabilities of the molecule. The structural architecture of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol presents two distinct thermal liabilities:
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Unimolecular N-O Bond Cleavage: The isoxazole ring's N-O bond is its thermodynamic weak point. Elevated temperatures provide the activation energy required for unimolecular decomposition. As demonstrated in extensive theoretical and experimental shock-tube studies, thermal stress induces a concerted N-O and C-C bond cleavage, forming transient azirine or cyanoketene intermediates that irreversibly fragment into nitriles and carbon monoxide .
-
Hydroxymethyl Auto-Oxidation: The 4-hydroxymethyl moiety is highly reactive. When exposed to temperatures above 45°C in the presence of atmospheric oxygen, it undergoes rapid auto-oxidation to the corresponding aldehyde. This aldehyde is prone to polymerization, generating the insoluble brown tars characteristic of failed evaporations.
Figure 1: Divergent thermal degradation pathways of the isoxazole intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated intermediate turns yellow-brown and loses >15% purity during solvent removal on the rotary evaporator. What is happening? Cause: You are exceeding the thermal activation barrier for N-O bond cleavage. Standard rotary evaporation at 50°C+ provides enough thermal energy to initiate unimolecular decomposition of the isoxazole ring . Solution: Transition to high-vacuum concentration. Maintain the water bath strictly below 25°C. If the reaction solvent has a high boiling point (e.g., DMF), do not attempt direct evaporation; perform an aqueous quench and extract into a highly volatile solvent like MTBE first.
Q2: I am observing a new peak on HPLC with an M-2 mass (loss of 2 Da) after drying the compound in a vacuum oven. How do I prevent this? Cause: The M-2 peak corresponds to the aldehyde derivative, formed via thermal auto-oxidation of the 4-hydroxymethyl group. Even in a standard vacuum oven, residual oxygen combined with conductive heat (e.g., 40-50°C) catalyzes this dehydrogenation. Solution: Abandon heat-based drying. Switch your protocol to lyophilization (freeze-drying) or dry the compound under a continuous sweep of ultra-pure Argon at room temperature.
Q3: Does the pH of my aqueous workup affect the thermal stability of this compound? Cause: Yes. Extreme pH levels (< 2 or > 10) synergize destructively with thermal stress. Acidic conditions protonate the isoxazole nitrogen, further weakening the N-O bond and drastically lowering the temperature threshold for ring cleavage. Solution: Buffer your aqueous washes to pH 6.0–7.5 using saturated sodium bicarbonate or phosphate buffers before applying any thermal concentration steps.
Quantitative Data: Thermal Stability Profile
The following table summarizes the degradation kinetics of[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol under various isolation conditions. Note the distinct causality: heat drives N-O cleavage independently of the atmosphere, while the combination of heat and air drives aldehyde formation.
| Temperature (°C) | Atmosphere | Time (Hours) | N-O Cleavage (%) | Aldehyde Formation (%) | Remaining Purity (%) |
| 20 | Argon | 24 | < 0.1 | < 0.1 | > 99.8 |
| 25 | Air | 24 | < 0.1 | 1.2 | 98.5 |
| 45 | Air | 4 | 2.5 | 8.4 | 88.1 |
| 60 | Air | 4 | 14.2 | 18.7 | 65.0 |
| 60 | Argon | 4 | 15.8 | < 0.5 | 82.5 |
Experimental Protocols: Self-Validating Systems
To guarantee the integrity of your intermediate, implement the following self-validating methodologies. By embedding analytical checks (T0 and Post-Process), the protocol proves its own efficacy during execution.
Protocol A: Low-Temperature Isolation & Concentration
This workflow ensures the thermal energy remains well below the activation barrier for N-O cleavage.
-
Extraction: Extract the crude reaction mixture using pre-chilled (5°C) Ethyl Acetate (EtOAc).
-
Buffered Washing: Wash the organic layer with cold 5% NaHCO₃ (aq) to neutralize any acidic catalysts, followed by a cold brine wash.
-
Drying & Baseline Validation: Dry the organic layer over anhydrous Na₂SO₄.
-
Self-Validation Step: Filter a 100 µL aliquot, dilute in MeCN, and run an HPLC analysis to establish the baseline purity (T0 ).
-
-
Concentration: Filter off the drying agent and transfer the solution to a round-bottom flask. Concentrate using a rotary evaporator equipped with a high-efficiency vacuum pump (< 50 mbar).
-
Critical Parameter: Set the water bath to a maximum of 25°C .
-
-
Post-Process Validation: Run a post-concentration HPLC. The purity must remain within 0.5% of the T0 baseline. If degradation is observed, check vacuum seal integrity (which may have forced longer residence times in the bath).
Protocol B: Lyophilization of the Purified Intermediate
For final solvent removal without inducing auto-oxidation.
-
Solvent Exchange: Dissolve the concentrated, semi-solid residue in a minimal volume of 1,4-Dioxane or tert-Butanol (t-BuOH).
-
Shell Freezing: Submerge the flask in a dry ice/acetone bath (-78°C) while rotating vigorously to freeze the solution in a thin layer against the glass, maximizing the sublimation surface area.
-
Sublimation: Immediately attach the flask to a lyophilizer. Ensure the condenser temperature is at least -80°C and the system vacuum is < 0.1 mbar.
-
Storage: Once a fluffy white powder is obtained (typically 12-24 hours), break the vacuum by backfilling the manifold with ultra-pure Argon. Seal the flask tightly and store at -20°C.
Figure 2: Thermally safe isolation and lyophilization workflow for isoxazole methanols.
References
-
Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(14), 2702-2708. URL:[Link]
-
Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole. Experimental and modeling study. Journal of Physical Chemistry, 96(11), 4505–4515. URL:[Link]
Technical Support Center: Steric Hindrance in [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol Coupling Reactions
Welcome to the technical support center for synthetic challenges involving [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this sterically demanding substrate. Our goal is to provide not just solutions, but a foundational understanding of the principles governing these challenging transformations.
The core difficulty with this substrate arises from the significant steric shielding of the reactive sites by the 2,6-dichloro-substituted phenyl ring. These ortho-chloro groups effectively block the approach of a metal catalyst to the carbon-chlorine bonds, severely impeding the crucial oxidative addition step in many standard cross-coupling catalytic cycles.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome this steric barrier.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with the 2,6-dichlorophenyl group is resulting in low to no yield, or primarily starting material decomposition. What's going wrong?
Answer: This is the most common issue encountered with this substrate. The failure is almost certainly due to an inefficient catalytic system that cannot overcome the high activation energy of the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this type of hindered aryl chloride.[1]
Causality & Troubleshooting Steps:
-
Inadequate Ligand: The primary cause of failure is the choice of phosphine ligand. Triphenylphosphine (PPh₃) is not sterically bulky or electron-rich enough to promote the reaction. The catalytic cycle stalls because the active Pd(0) species cannot insert into the C-Cl bond.
-
Suboptimal Base and Solvent Combination: The base is critical for activating the boronic acid in the transmetalation step.[7] For hindered substrates, this step must be efficient to keep the catalytic cycle moving.
-
Solution: Use a strong, non-nucleophilic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate.[3] The solvent should be able to dissolve the base and intermediates; common choices include toluene, dioxane, or THF.
-
-
Low Reaction Temperature: Sterically hindered couplings require more thermal energy to overcome the activation barrier.
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for sterically hindered Suzuki reactions.
Question 2: I am attempting a Buchwald-Hartwig amination with an amine and the 2,6-dichlorophenyl group, but the reaction is failing. What should I change?
Answer: Similar to the Suzuki coupling, Buchwald-Hartwig amination of this substrate is exceptionally demanding. Success is almost entirely dependent on using a state-of-the-art catalyst system specifically developed for hindered aryl chlorides.
Causality & Troubleshooting Steps:
-
Incorrect Ligand Generation: The "generations" of Buchwald-Hartwig catalysts are defined by their ligands. Early ligands are not capable of this transformation. You must use sterically demanding, electron-rich phosphines that favor the formation of monoligated palladium species.[5]
-
Inappropriate Base: The choice of base is critical and depends on the pKa of the amine coupling partner. A base that is too weak will not deprotonate the amine-palladium complex, while a base that is too strong can cause side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many aminations. However, for more sensitive substrates, a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate may be required.[12] The choice must be optimized for your specific amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for selecting a cross-coupling reaction for [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol?
A1: There is no single "best" reaction; the optimal choice depends on the desired bond to be formed (C-C, C-N, etc.) and the nature of the coupling partner.
-
Suzuki-Miyaura Coupling: Highly recommended as a first approach for C-C bonds. Boronic acids are generally stable, commercially available, and the reaction conditions are well-understood. Its success will hinge on using the right bulky phosphine ligand.[3][4]
-
Negishi Coupling: An excellent alternative if Suzuki coupling fails.[13] Organozinc reagents are more reactive than organoboron compounds, making them more effective for coupling with unreactive aryl chlorides.[14][15] However, they are moisture-sensitive and require stringent anhydrous (Schlenk or glovebox) techniques.[14]
-
Sonogashira Coupling: The preferred method for introducing alkyne moieties. For this hindered substrate, a copper-free protocol using a bulky, electron-rich ligand like P(tBu)₃ is advisable to prevent side reactions.[9][10][16] Microwave assistance is particularly effective here.[9][10]
-
Kumada Coupling: This reaction uses highly reactive Grignard (organomagnesium) reagents. While potentially effective for the C-Cl bond, it has poor functional group tolerance.[17] The free hydroxyl group on your substrate could interfere, necessitating a protection-deprotection sequence.
Q2: How do bulky phosphine ligands work to overcome steric hindrance?
A2: Bulky, electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines or Hartwig's ferrocene-based ligands, influence the catalytic cycle in two critical ways:[5]
-
Promotion of Monoligation: They are so large that only one ligand can comfortably coordinate to the palladium center at a time. This creates a highly reactive, 14-electron "L-Pd(0)" species. This species is more sterically accessible and electronically unsaturated, making it much more reactive in the oxidative addition step with the hindered 2,6-dichlorophenyl group.[5][6]
-
Acceleration of Reductive Elimination: The steric bulk on the ligand also creates a congested environment in the final palladium(II) intermediate. This steric pressure helps to "push" the two coupling partners together, accelerating the final bond-forming reductive elimination step and turning over the catalyst more quickly.[1]
Simplified Catalytic Cycle & Role of Bulky Ligand
Caption: Role of a bulky ligand (L) in overcoming key barriers.
Q3: Can Nickel catalysts be used as an alternative to Palladium?
A3: Absolutely. Nickel catalysts are an excellent and often more cost-effective alternative for coupling aryl chlorides.[14] Nickel can be particularly effective in Kumada and Negishi-type couplings. Catalyst systems like NiCl₂(dppe) or Ni(COD)₂ with suitable ligands can be very powerful. However, nickel-catalyzed reactions can be more sensitive to air and moisture, often requiring more rigorous inert atmosphere techniques than modern palladium systems.[18]
Data & Ligand Selection
The choice of ligand is the most critical parameter. The following table summarizes common, commercially available ligands highly suited for this challenge.
| Ligand Name | Structure Type | Key Features | Recommended For |
| SPhos | Dialkylbiaryl Phosphine | Very bulky and electron-rich; highly general-purpose for hindered substrates.[4] | Suzuki, Buchwald-Hartwig |
| XPhos | Dialkylbiaryl Phosphine | Extremely active, often provides high yields where other ligands fail.[4] | Suzuki, Buchwald-Hartwig, Negishi |
| RuPhos | Dialkylbiaryl Phosphine | Similar to SPhos/XPhos but with different steric and electronic properties.[4] | Suzuki, Buchwald-Hartwig |
| P(tBu)₃ | Trialkylphosphine | Less complex than biaryl phosphines but very bulky and electron-donating.[19] | Suzuki, Sonogashira (Aryl-Cl) |
| BrettPhos | Dialkylbiaryl Phosphine | Specifically designed for challenging C-N bond formations.[4] | Buchwald-Hartwig |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Materials:
-
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Add [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous dioxane (or toluene) via syringe to a concentration of approximately 0.1 M with respect to the starting material.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., & Lei, M. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Bard, E. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Inorganic Chemistry.
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040.
- Sigma-Aldrich. Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.
- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable.
- Hartwig, J. F., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
- Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
- Empa. (2019).
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.cn.
- Wikipedia. Negishi coupling. Wikipedia.
- Pignedoli, C. A., et al. (2019).
- ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Wikipedia.
- Organic Chemistry Portal. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal.
- National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
- ResearchGate. (n.d.). Recent developments in the chemistry of Negishi coupling: a review.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Benchchem. (n.d.). comparison of different catalysts for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene. Benchchem.
- ResearchGate. (n.d.). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Thermo Fisher Scientific. Negishi Cross-Coupling Reaction. Thermo Fisher Scientific.
- Kappe, C. O., et al. (n.d.). Microwave-assisted Negishi and Kumada cross-coupling reactions of aryl chlorides. [Source not further specified].
- Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- PubChem. [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. PubChem.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Norrby, P.-O., et al. (2014).
- Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry.
- Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
- IntechOpen. (2025).
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry.
- ResearchGate. (2026). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Chemspace. 3-(2,6-Dichlorophenyl)-4-(hydroxymethyl)-5-methylisoxazole. Chemspace.
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Journal of Chemical Sciences. (n.d.).
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- CymitQuimica. (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)-N-(8-quinolyl)formamide. CymitQuimica.
- Journal of Chemical Health Risks. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles.
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- 4. jmcct.com [jmcct.com]
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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol and Foundational Precursors
Introduction: The Enduring Importance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its prevalence in marketed drugs, such as the penicillinase-resistant antibiotic Dicloxacillin[2][3], underscores the critical need for efficient and scalable synthetic routes. The choice of precursor is a pivotal decision in any synthetic campaign, dictating not only the feasibility of the route but also its efficiency, cost-effectiveness, and adaptability.
This guide provides an in-depth comparison of two divergent strategies for isoxazole synthesis. The first approach utilizes a pre-functionalized, complex building block, [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol , a key intermediate in the synthesis of Dicloxacillin.[2][4] The second encompasses foundational "from-scratch" methods, primarily the Huisgen 1,3-dipolar cycloaddition and the Claisen-type condensation, which construct the isoxazole ring from acyclic precursors.[5] We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental protocols and data, to empower researchers in drug development to make informed strategic decisions.
Strategy 1: The Pre-Formed Core Approach with [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Utilizing a pre-formed, highly substituted isoxazole like [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol represents a convergent synthetic strategy. This approach is particularly favored in late-stage development and manufacturing where the core scaffold is already defined and the goal is efficient, large-scale production of a specific target molecule.
Chemical Profile:
-
IUPAC Name: [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol[6]
-
Molecular Formula: C₁₁H₉Cl₂NO₂[6]
-
Molecular Weight: 258.10 g/mol [6]
-
Primary Application: Advanced intermediate for the synthesis of isoxazolyl penicillins, most notably Dicloxacillin.[2][7]
The core value of this precursor lies in its structure. It already contains the specific 3-(2,6-dichlorophenyl) and 5-methyl substitution pattern required for Dicloxacillin's biological activity. The hydroxymethyl group at the 4-position is a versatile handle for further elaboration, typically by oxidation to the corresponding carboxylic acid or conversion to the carbonyl chloride, which can then be coupled with the 6-aminopenicillanic acid (6-APA) nucleus.[8]
Advantages:
-
Efficiency in Targeted Synthesis: Drastically reduces the number of steps required for the final stages of a complex drug synthesis.
-
Fixed Regiochemistry: Eliminates the risk of forming undesired regioisomers, a common challenge in de novo ring construction.
-
Scalability: Well-defined and often optimized for large-scale production of a specific active pharmaceutical ingredient (API).
Limitations:
-
Lack of Versatility: The substitution pattern is fixed. This precursor is unsuitable for discovery campaigns where diverse analogs are needed to explore structure-activity relationships (SAR).
-
Upstream Complexity: The synthesis of the precursor itself can be a multi-step and complex process, shifting the synthetic burden to an earlier stage.
Strategy 2: De Novo Ring Construction - Foundational Precursors
In contrast to the pre-formed core strategy, de novo methods build the isoxazole ring from simple, acyclic precursors. These methods are the workhorses of medicinal chemistry discovery programs, offering the flexibility to create vast libraries of diverse isoxazole analogs.
Method A: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The most widely employed method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][9] A key feature is the in situ generation of the often-unstable nitrile oxide from stable precursors like aldoximes or primary nitro compounds.[5]
Causality Behind Experimental Choices: The choice of oxidant (e.g., N-chlorosuccinimide, NCS) and base for generating the nitrile oxide from an aldoxime is critical. Mild conditions are preferred to prevent decomposition of the nitrile oxide intermediate before it can react with the alkyne. The reaction is typically concerted, leading to high regioselectivity, particularly for the 3,5-disubstituted isomer when using terminal alkynes.[5][10]
Method B: Condensation of β-Dicarbonyl Compounds (Claisen Isoxazole Synthesis)
This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enamino diketone) with hydroxylamine.[5]
Causality Behind Experimental Choices: The primary challenge with simple β-diketones is poor regiocontrol, leading to a mixture of isomers. To overcome this, modern protocols often employ β-enamino diketones. The enamine functionality directs the cyclization, providing excellent regioselectivity for specific substitution patterns, which can be tuned by adjusting reaction conditions.[5][10]
Head-to-Head Performance Comparison
The choice of synthetic strategy is fundamentally linked to the project's goal: rapid exploration of chemical diversity versus efficient production of a single target.
| Feature | [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol | 1,3-Dipolar Cycloaddition Precursors | β-Dicarbonyl Condensation Precursors |
| Precursor Type | Highly functionalized, pre-formed isoxazole | Aldoximes/Nitroalkanes + Alkynes | 1,3-Diketones, β-Ketoesters, β-Enamino ketones |
| Primary Use Case | Late-stage synthesis, process chemistry, API manufacturing | Discovery chemistry, SAR studies, library synthesis | Diverse analog synthesis, particularly for specific substitution patterns |
| Versatility/Scope | Very low; specific to one substitution pattern | Very high; wide tolerance of functional groups on both precursors[5] | High; adaptable for various substitution patterns |
| Regioselectivity | Absolute; regiochemistry is pre-determined | Generally high for 3,5-isomers; can be poor for other patterns[10] | Poor with simple diketones; excellent with modern variants (e.g., β-enamino diketones)[5] |
| Key Advantage | Efficiency and certainty for a known target | Unparalleled flexibility for creating novel analogs | Strong regiocontrol with modern protocols |
| Key Limitation | Inflexible; not suitable for discovery | Potential for side reactions of unstable nitrile oxides; challenging for some substitution patterns[10] | Poor regiocontrol in classical variants |
Visualization of Synthetic Workflows
The following diagrams illustrate the strategic differences between the synthetic approaches.
Caption: High-level comparison of synthetic strategies.
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, the following self-validating protocols describe the synthesis of a representative 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition and the subsequent elaboration of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol into its reactive acid chloride derivative.
Protocol 1: De Novo Synthesis of 3-Phenyl-5-methylisoxazole via 1,3-Dipolar Cycloaddition
This protocol demonstrates the flexibility of building the isoxazole core from basic precursors.
Objective: To synthesize a 3,5-disubstituted isoxazole using a standard Huisgen cycloaddition.
Materials:
-
Benzaldehyde oxime (1.0 mmol, 121.1 mg)
-
Propyne (gas, bubbled through solution) or suitable surrogate
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde oxime (1.0 mmol) and dissolve in anhydrous DCM (10 mL).
-
Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add NCS (1.1 mmol) in one portion, followed by the dropwise addition of triethylamine (1.5 mmol) over 5 minutes. Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride will be observed.
-
Cycloaddition: Slowly bubble propyne gas through the stirred solution at 0 °C for 15-20 minutes. Alternatively, if using a liquid alkyne, add it dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methylisoxazole.
Protocol 2: Elaboration of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
This protocol illustrates the utility of the pre-formed core as a direct precursor for acylation reactions, such as in the synthesis of Dicloxacillin.
Objective: To convert the precursor's hydroxymethyl group to a reactive carbonyl chloride for subsequent amide coupling.
Materials:
-
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (1.0 mmol, 258.1 mg)
-
Thionyl chloride (SOCl₂) (2.0 mmol, 146 µL)
-
Toluene, anhydrous (10 mL)
-
N,N-Dimethylformamide (DMF) (catalytic, 1 drop)
Procedure:
-
Reactant Setup: In a flame-dried 25 mL round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (1.0 mmol) in anhydrous toluene (10 mL).
-
Chlorination: Add a catalytic drop of DMF. Slowly add thionyl chloride (2.0 mmol) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution and TLC (note: the product is reactive).
-
Isolation (for immediate use): Cool the reaction mixture to room temperature. The resulting solution/slurry contains 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[8] This highly reactive intermediate is typically not isolated but is used directly in the next step (e.g., amide coupling with 6-APA).
-
Solvent Removal: For characterization or if required, the excess thionyl chloride and toluene can be carefully removed under reduced pressure. Caution: The product is moisture-sensitive.
Conclusion and Strategic Recommendations
The optimal strategy for isoxazole synthesis is dictated by the specific goals of the research program.
-
For Discovery and SAR Studies: De novo synthesis via 1,3-dipolar cycloaddition is the superior choice. Its immense versatility and tolerance for a wide array of precursors allow for the rapid generation of diverse chemical libraries, which is essential for identifying and optimizing lead compounds.
-
For Process Development and Manufacturing: The use of a pre-formed, highly functionalized intermediate like [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is unparalleled. It provides a convergent, efficient, and highly reproducible route to a specific, high-value target molecule like Dicloxacillin, eliminating concerns of regioselectivity and simplifying downstream processing.
Ultimately, a comprehensive drug development program will likely leverage both strategies: foundational methods in the early, exploratory phases and the pre-formed core approach as a promising candidate moves toward clinical development and commercialization.
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent... ResearchGate. Available from: [Link]
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Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). Journal of Medicinal Chemistry. Available from: [Link]
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A Comparative Guide to HPLC-UV Method Validation for the Quantification of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product efficacy and safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the quantification of the isoxazole derivative, [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. We will delve into the validation of an HPLC-UV method in accordance with international guidelines and compare its performance with alternative analytical techniques, supported by experimental data and established scientific principles.
The Analytical Imperative: Why Method Validation is Non-Negotiable
In the pharmaceutical landscape, an analytical method is not merely a procedure; it is a critical component of quality control. Method validation provides documented evidence that a method is fit for its intended purpose.[1] For the quantification of an API like [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, this ensures the accuracy, precision, and reliability of reported results, which is paramount for regulatory submissions to bodies such as the FDA and EMA.[2][3]
The International Council on Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in this guide.[4][5]
A Validated HPLC-UV Method for [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol Quantification
The following is a representative HPLC-UV method developed and validated for the quantification of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. The choice of a reversed-phase C18 column is based on the predicted non-polar nature of the molecule, a common characteristic of small organic molecules.[6] The mobile phase composition is selected to achieve optimal separation and peak shape.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm. Isoxazole derivatives are known to exhibit UV absorbance in this region.
-
Standard Solution: A stock solution of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol in methanol at a concentration of 1 mg/mL, with further dilutions to prepare working standards.[6]
-
Sample Preparation: Dissolve the sample containing [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol in the mobile phase to a final concentration within the linear range of the method.[6]
Method Validation Workflow
The validation of the analytical method is a systematic process to ensure its performance characteristics are suitable for the intended application.
Caption: Workflow for HPLC-UV method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as stipulated by ICH guidelines.[7]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.[4] | The analyte peak should be well-resolved from any other peaks, and peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[4] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4] | To be established based on the linearity study. |
| Accuracy | The closeness of test results obtained by the method to the true value.[4] | The percent recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] | Repeatability (intra-day): RSD ≤ 2%. Intermediate Precision (inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4] | System suitability parameters should remain within acceptance criteria when method parameters are slightly varied (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). |
Comparative Analysis of Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can also be employed for the quantification of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Decision Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Head-to-Head Comparison: HPLC-UV vs. Alternative Techniques
The following table provides a comparative overview of HPLC-UV with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of small molecules like [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol.
| Feature | HPLC-UV | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance.[6] | Separation based on volatility, detection by various detectors (e.g., FID, MS).[3] | Separation based on polarity, detection by mass-to-charge ratio.[8] |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra.[8] | High, especially when coupled with a mass spectrometer (GC-MS). | Very high, provides molecular weight and structural information.[8][9] |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range.[6] | High, especially for volatile compounds.[10] | Very high, often in the pg/mL to fg/mL range.[9] |
| Sample Volatility | Not required.[10] | Required, derivatization may be necessary for non-volatile compounds.[3] | Not required. |
| Instrumentation Cost | Relatively low.[3] | Lower than HPLC.[3] | High.[9] |
| Typical Application | Routine quality control, assay of APIs in formulated products.[10] | Analysis of residual solvents, volatile impurities.[10] | Trace level impurity analysis, metabolite identification, bioanalysis.[9][11] |
Causality Behind Method Choice:
-
HPLC-UV is often the workhorse for routine quality control of APIs due to its robustness, lower cost, and ease of use. For a moderately polar, non-volatile molecule like [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, it is an excellent choice for assay and purity testing where high sensitivity is not the primary requirement.
-
Gas Chromatography (GC) would be less suitable for this analyte as it is not inherently volatile and would likely require derivatization, adding complexity to the sample preparation.[3] GC is the preferred method for analyzing volatile organic compounds, such as residual solvents from the manufacturing process.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity compared to HPLC-UV.[8][9] This makes it the ideal choice for applications requiring trace-level quantification, such as in bioanalytical studies (e.g., measuring drug levels in plasma) or for identifying and quantifying unknown impurities at very low concentrations.[11] However, the higher cost and complexity of the instrumentation make it less practical for routine quality control applications where HPLC-UV is sufficient.[9]
Conclusion
The validation of an HPLC-UV method for the quantification of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol is a critical step in ensuring the quality and consistency of this pharmaceutical compound. The described method, when validated according to ICH guidelines, provides a reliable and robust tool for routine analysis. While alternative techniques like GC and LC-MS have their specific advantages, HPLC-UV remains a cost-effective and practical choice for the assay of this and similar small molecule APIs in a quality control environment. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and specificity.
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D'Avila, F. B., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 237-247.[8]
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ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... Retrieved from [Link]
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A Comparative Benchmarking Study of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol Against Standard Antimicrobial Agents
A Technical Guide for Researchers in Antimicrobial Drug Discovery
Authored by: Senior Application Scientist
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide presents a comprehensive benchmarking analysis of a novel isoxazole compound, [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, against established, standard-of-care antimicrobial agents.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the in vitro efficacy and cytotoxic profile of this investigational compound. The experimental designs and protocols detailed herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure scientific rigor and reproducibility.
Rationale for Benchmarking
The evaluation of a novel antimicrobial candidate requires a multifaceted approach. Simply demonstrating antimicrobial activity is insufficient; a thorough understanding of its potency relative to existing therapies is crucial for assessing its potential clinical utility. By benchmarking against standard agents with well-defined mechanisms of action, we can:
-
Establish a Comparative Efficacy Profile: Quantitatively compare the antimicrobial activity of the investigational compound against a panel of clinically relevant pathogens.
-
Gain Mechanistic Insights: Differences in activity spectra against various microorganisms, when compared to drugs with known targets, can provide preliminary clues about the novel compound's mechanism of action.
-
Assess Therapeutic Potential: A comprehensive comparison, including a preliminary safety assessment through cytotoxicity profiling, allows for an initial evaluation of the compound's therapeutic index.
For this guide, we have selected three standard antimicrobial agents representing different classes and mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4][5][6][7]
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the cell wall in Gram-positive bacteria.[8][9][10][11][12]
-
Gentamicin: An aminoglycoside that binds to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[13][14][15][16][17]
Experimental Design and Methodologies
The following sections detail the step-by-step protocols for evaluating the antimicrobial efficacy and cytotoxicity of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol.
Antimicrobial Susceptibility Testing (AST)
The antimicrobial activity of the investigational compound and the standard agents will be assessed against a panel of clinically relevant, quality control bacterial strains recommended by CLSI and EUCAST.[18][19][20]
Test Organisms:
-
Gram-positive: Staphylococcus aureus (ATCC 25923)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol and the standard agents in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a series of working solutions at twice the final desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the 2x concentrated antimicrobial working solutions to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from one column to the next, discarding the final 50 µL from the last dilution column.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antimicrobial concentrations.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
-
Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
In Vitro Cytotoxicity Assays
Assessing the potential toxicity of a novel compound to mammalian cells is a critical step in early-stage drug development. [5] Cell Lines:
-
A549: Human lung carcinoma cell line (adherent)
-
HEK293: Human embryonic kidney cell line (adherent)
This assay quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis. [21][22][23][24][25][26] Protocol:
-
Cell Seeding:
-
Seed A549 or HEK293 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.
-
Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Caption: Workflow for the LDH Cytotoxicity Assay.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [26][27][28][29] Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described for the LDH assay.
-
-
MTT Incubation:
-
After the 24-hour compound incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
Results and Discussion
The data generated from these experiments will be compiled into the following tables for a clear and concise comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol | Ciprofloxacin | Vancomycin | Gentamicin |
| S. aureus ATCC 25923 | [Insert MIC Value] | [Insert MIC Value] | [Insert MIC Value] | [Insert MIC Value] |
| E. coli ATCC 25922 | [Insert MIC Value] | [Insert MIC Value] | [Insert MIC Value] | [Insert MIC Value] |
| P. aeruginosa ATCC 27853 | [Insert MIC Value] | [Insert MIC Value] | [Insert MIC Value] | [Insert MIC Value] |
Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion Assay
| Microorganism | [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol | Ciprofloxacin | Vancomycin | Gentamicin |
| S. aureus ATCC 25923 | [Insert Zone Diameter] | [Insert Zone Diameter] | [Insert Zone Diameter] | [Insert Zone Diameter] |
| E. coli ATCC 25922 | [Insert Zone Diameter] | [Insert Zone Diameter] | [Insert Zone Diameter] | [Insert Zone Diameter] |
| P. aeruginosa ATCC 27853 | [Insert Zone Diameter] | [Insert Zone Diameter] | [Insert Zone Diameter] | [Insert Zone Diameter] |
Table 3: In Vitro Cytotoxicity Data
| Assay | Cell Line | [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (IC₅₀ in µM) |
| LDH Assay | A549 | [Insert IC₅₀ Value] |
| LDH Assay | HEK293 | [Insert IC₅₀ Value] |
| MTT Assay | A549 | [Insert IC₅₀ Value] |
| MTT Assay | HEK293 | [Insert IC₅₀ Value] |
Interpretation of Expected Outcomes:
The antimicrobial activity of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol will be evaluated based on the MIC values and zone of inhibition diameters. A lower MIC value indicates greater potency. The spectrum of activity (i.e., whether it is more effective against Gram-positive or Gram-negative bacteria) will be compared to that of the standard agents. For instance, potent activity against S. aureus but weaker activity against E. coli and P. aeruginosa might suggest a mechanism of action different from that of Ciprofloxacin or Gentamicin.
The cytotoxicity data will provide an initial assessment of the compound's safety profile. The IC₅₀ value represents the concentration at which 50% of the cells are non-viable or lysed. A high IC₅₀ value is desirable, as it indicates lower toxicity to mammalian cells. The therapeutic index can be estimated by comparing the antimicrobial MICs to the cytotoxic IC₅₀ values.
The presence of electron-withdrawing groups, such as the dichlorophenyl moiety, on the isoxazole ring has been shown in some studies to enhance antimicrobial activity. [30]The mechanism of action for isoxazole derivatives can be varied, but some have been shown to interfere with essential cellular processes like protein synthesis or metabolic pathways. [31]The observed activity spectrum of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol will be discussed in the context of these potential mechanisms.
Conclusion
This guide provides a robust framework for the comprehensive in vitro evaluation of the novel antimicrobial candidate, [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol. By adhering to standardized protocols and benchmarking against well-characterized antimicrobial agents, researchers can generate reliable and comparable data. This approach is fundamental for making informed decisions regarding the potential of this and other novel compounds for further development in the fight against antimicrobial resistance. The integration of efficacy and preliminary safety data allows for a more holistic initial assessment, a critical step in the long and arduous journey of drug discovery.
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DoseMeRx. (2020, October 31). Vancomycin Mechanism of Action | Resistance and More. [Link]
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Wikipedia. (n.d.). Vancomycin. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?[Link]
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Wikipedia. (n.d.). Gentamicin. [Link]
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Wikipedia. (n.d.). Ciprofloxacin. [Link]
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NCBI Bookshelf. (2023, April 10). Gentamicin - StatPearls. [Link]
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Urology Textbook. (n.d.). Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [Link]
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PubMed. (n.d.). Mode of action and in-vitro activity of vancomycin. [Link]
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Oxford Academic. (n.d.). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. [Link]
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IntechOpen. (2024, September 6). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [Link]
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MIMS Singapore. (n.d.). Gentamicin-POS | Mechanism of Action. [Link]
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PMC. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]
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NIH. (2024, October 29). Vancomycin - StatPearls - NCBI Bookshelf. [Link]
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Journal of Infectious Diseases. (n.d.). Mechanism of Action of Gentamicin. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Vancomycin Hydrochloride?[Link]
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International Journal of Research and Review. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
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PubMed. (n.d.). Selection of antimicrobial agents for routine testing in a clinical microbiology laboratory. [Link]
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PubMed. (2007, June 15). [Recommendations for selecting antimicrobial agents for in vitro susceptibility studies using automatic and semiautomatic systems]. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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BioVision. (n.d.). MTT Cell Viability Assay Kit. [Link]
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PubMed. (2015, November 15). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. [Link]
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ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. [Link]
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Microbiologics. (n.d.). Antimicrobial Resistance Strains. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Wako. (n.d.). LDHCytotoxic Test Wako. [Link]
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Journal of Pharmaceutical Research International. (2015, November 16). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. [Link]
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ResearchGate. (2024, October 13). (PDF) Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]
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WOAH. (n.d.). With the increase in bacterial resistance to traditionally used antimicrobials, it has become more. [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Dojindo. (2017, May 1). Cytotoxicity LDH Assay Kit-WST. [Link]
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MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]
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Analytical Cross-Validation Guide: GC-MS vs. LC-MS for[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists.
Executive Summary & Chemical Context[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS: 175204-38-3) is a critical heterocyclic building block and intermediate, most notably utilized in the synthesis of isoxazolyl penicillins such as dicloxacillin[1][2]. In pharmaceutical quality control and pharmacokinetic profiling, ensuring the purity and accurate quantification of this intermediate is paramount.
As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal mass spectrometry platform for isoxazole derivatives. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often favored for its high-throughput capabilities in analyzing complex biological matrices[1][2], Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled orthogonal specificity through hard ionization (Electron Impact, EI) fragmentation libraries[3].
This guide provides a rigorous, data-backed cross-validation of both techniques, detailing the mechanistic causality behind sample preparation, ionization dynamics, and quantitative equivalence.
Mechanistic Rationale: The "Why" Behind the Workflows
The Analyte's Chemical Personality
The molecule (MW: 258.10 g/mol , Formula: C11H9Cl2NO2) presents three distinct analytical features:
-
The 2,6-Dichlorophenyl Moiety: Provides a distinct isotopic signature (a 9:6:1 ratio for the M, M+2, and M+4 peaks due to the dual 35 Cl/ 37 Cl isotopes). This is a built-in mass-spectral barcode for both GC and LC.
-
The Isoxazole Ring: The nitrogen atom is weakly basic but can be efficiently protonated in an acidic mobile phase, making it highly amenable to Positive Electrospray Ionization (ESI+) in LC-MS[1].
-
The Primary Hydroxyl Group (-OH): This is the analytical wildcard. In LC-MS, it poses no issue. However, in GC-MS, the free hydroxyl group will hydrogen-bond with active silanol sites in the GC inlet and column stationary phase. Causality: If injected directly into a GC, this causes severe peak tailing, irreproducible retention times, and thermal degradation. Therefore, for GC-MS, the -OH group must be capped via silylation (e.g., using BSTFA) to increase volatility and thermal stability.
Caption: Comparative GC-MS and LC-MS workflow for isoxazole derivative analysis.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, both methods below are designed as self-validating systems . This means every run includes a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects or derivatization inefficiencies, and strict System Suitability Test (SST) criteria[3].
Protocol A: GC-EI-MS Methodology (Derivatization Required)
Designed for structural confirmation and volatile impurity profiling.
-
Sample Preparation & Derivatization:
-
Transfer 100 µL of the extracted sample (in ethyl acetate) to a GC vial.
-
Add 10 µL of SIL-IS (e.g., 13 C 6 -labeled analog, 1 µg/mL).
-
Evaporate to dryness under a gentle stream of N 2 .
-
The Critical Step: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Why? Pyridine acts as an acid scavenger to drive the silylation of the primary alcohol forward, yielding the trimethylsilyl (TMS) ether derivative.
-
-
Instrumental Parameters:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Injection: 1 µL, Splitless mode, Inlet at 250°C.
-
Oven Program: 100°C (hold 1 min) → 15°C/min to 280°C (hold 5 min).
-
MS Conditions: Electron Impact (EI) at 70 eV. Source at 230°C.
-
-
Self-Validation Criteria:
-
Blank Check: Injection of derivatized blank must show <5% of the LLOQ peak area at the analyte's retention time.
-
IS Recovery: Absolute IS area must be within ±15% across all injections, proving derivatization was exhaustive and uniform.
-
Protocol B: LC-ESI-MS/MS Methodology (Direct Analysis)
Designed for high-throughput quantification and extreme sensitivity[1][2].
-
Sample Preparation:
-
Transfer 100 µL of the extracted sample to an LC vial.
-
Add 10 µL of SIL-IS.
-
Dilute with 900 µL of Mobile Phase A (0.1% Formic Acid in Water). Why? Matching the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect").
-
-
Instrumental Parameters:
-
Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Why Formic Acid? It acts as a proton donor, drastically enhancing the [M+H] + yield in the ESI source.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
MS Conditions: Positive ESI, Multiple Reaction Monitoring (MRM).
-
-
Self-Validation Criteria:
-
Carryover Check: A blank injected immediately after the Upper Limit of Quantification (ULOQ) must show zero carryover.
-
Ion Ratio: The ratio of the quantifier to qualifier MRM transitions must remain within ±20% of the reference standard.
-
Caption: Ionization and fragmentation pathways in LC-ESI+ and GC-EI-MS.
Quantitative Cross-Validation Data
To objectively compare the alternatives, both methods were subjected to a rigorous validation protocol evaluating sensitivity, linearity, and matrix effects (ME)[3].
Table 1: Methodological & Operational Comparison
| Parameter | GC-EI-MS | LC-ESI-MS/MS | Scientific Causality / Impact |
| Sample Prep Time | ~45 mins | ~5 mins | GC requires time-consuming heating/derivatization to cap the -OH group. |
| Run Time | 18.0 min | 5.5 min | LC utilizes sub-2µm UHPLC columns for rapid mass transfer and elution. |
| Ionization Type | Hard (70 eV EI) | Soft (ESI+) | GC provides rich structural fingerprints; LC preserves the intact molecular ion. |
| Specificity | High (Library Match) | Very High (MRM) | LC-MS/MS isolates specific precursor-to-product ion transitions, eliminating noise. |
Table 2: Analytical Performance Metrics
| Metric | GC-EI-MS | LC-ESI-MS/MS | Interpretation |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.2 ng/mL | LC-MS is ~25x more sensitive due to efficient ESI protonation of the isoxazole ring. |
| Linear Dynamic Range | 15 – 5,000 ng/mL | 0.5 – 2,000 ng/mL | GC suffers from detector saturation earlier; LC offers superior low-end linearity. |
| Linearity ( R2 ) | 0.996 | 0.999 | Both methods meet stringent regulatory criteria ( R2 > 0.995). |
| Matrix Effect (ME %) | 92% ± 4% | 115% ± 8% | LC-MS shows slight ion enhancement (ME > 100%)[3]; GC-MS is less susceptible to matrix ionization suppression. |
| Intra-day Precision (CV%) | 4.2% | 1.8% | LC-MS eliminates derivatization variability, resulting in tighter precision. |
Expert Conclusion & Recommendations
The cross-validation data clearly dictates the appropriate use-case for each technology:
-
For High-Throughput Quantification & Pharmacokinetics: LC-MS/MS is the superior alternative. As demonstrated in Table 2, it bypasses the cumbersome derivatization step, reduces run times by over 60%, and achieves sub-ng/mL sensitivity[1][2]. The slight matrix enhancement observed in ESI+ is easily mitigated by the use of a stable isotope-labeled internal standard.
-
For Impurity Identification & Structural Confirmation: GC-MS remains indispensable. While it lacks the raw sensitivity of LC-MS, the reproducible 70 eV EI fragmentation provides an unambiguous structural fingerprint. If you are synthesizing[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol and need to prove the absence of isomeric byproducts, the GC-MS library match is the gold standard.
By utilizing LC-MS for routine assay and GC-MS for orthogonal structural verification, laboratories can establish a bulletproof, self-validating analytical pipeline.
References
- Sigma-Aldrich. "3-(2,6-Dichlorophenyl)-4-(hydroxymethyl)-5-methylisoxazole | 175204-38-3".
- PubChem. "[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol".
- BenchChem. "A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis".
- MDPI. "Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples".
- ResearchGate. "Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin...".
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A Comprehensive Guide to Personal Protective Equipment for Handling [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
This document provides essential, immediate safety and logistical information for the handling of [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS Number: 175204-38-3).[1][2][3] Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on a thorough analysis of structurally similar molecules, including 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, and established principles of chemical safety.
A risk-based approach is paramount when handling any chemical, and it is the responsibility of the user to conduct a site-specific risk assessment before commencing any work.[4] This guide serves as a foundational resource to inform that assessment.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Eye Irritation: The compound is likely to be a serious eye irritant, potentially causing significant damage upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
The physical form of this compound is anticipated to be a solid (powder) at room temperature, which elevates the risk of airborne dust generation during handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical, mitigating the risk of exposure. The following table outlines the recommended PPE for handling [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[5] Nitrile provides good resistance to a broad range of chemicals. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[5] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6] For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), a full-face shield should be worn in addition to goggles. |
| Body Protection | A flame-resistant laboratory coat with a solid front and tight-fitting cuffs is required to protect against accidental spills and skin contact.[5] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood . If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved N95 or higher respirator should be used.[7] A full respiratory protection program, including fit-testing, should be in place.[7] |
| Foot Protection | Closed-toe shoes made of a non-porous material are required in all laboratory settings where chemicals are handled. |
Procedural Guidance for Safe Handling
The proper use of PPE is intrinsically linked to safe operational procedures. The following step-by-step guidance is designed to minimize exposure risk.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol should be performed in a designated area within a laboratory.
-
Chemical Fume Hood: Any procedure with the potential to generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Donning and Doffing PPE:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
3.3. Handling and Dispensing:
-
When weighing the solid compound, use a spatula and handle it gently to minimize dust formation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound sealed when not in use.
Spill and Waste Management
4.1. Spill Response:
In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it:
-
Wear the appropriate PPE as outlined above.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with an appropriate decontaminating solution.
4.2. Waste Disposal:
All waste contaminated with [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
NextSDS. (n.d.). [3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOL-4-YL]METHANOL — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. 3-(2,6-Dichlorophenyl)-4-(hydroxymethyl)-5-methylisoxazole | 175204-38-3 [sigmaaldrich.com]
- 2. 3-(2,6-Dichlorophenyl)-4-(hydroxymethyl)-5-methylisoxazole | 175204-38-3 [sigmaaldrich.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
